nikB protein
Description
Properties
CAS No. |
136363-40-1 |
|---|---|
Molecular Formula |
C6H14N2O |
Synonyms |
nikB protein |
Origin of Product |
United States |
Nickel Import System Permease Protein Nikb Bacterial
Classification and Nomenclature
The nikB protein is classified based on its structural and functional characteristics within bacterial transport systems.
ATP-Binding Cassette (ABC) Transporter Family Classification
NikB is a member of the ATP-Binding Cassette (ABC) transporter superfamily. nih.govasm.orgwikipedia.org ABC transporters are a large and ancient family of membrane proteins found in all extant phyla, from prokaryotes to humans. wikipedia.org They are characterized by the presence of one or two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP, providing the energy for substrate translocation across membranes. wikipedia.org The NikABCDE system is a typical ABC transport system involved in uptake, which often includes an extracytoplasmic solute-binding protein. asm.orgwikipedia.orgwikipedia.org
Permease Subunit Designation within the NikABCDE System
Within the NikABCDE system, NikB functions as a permease subunit. wikipedia.orgebi.ac.ukebi.ac.uk ABC uptake systems typically consist of multiple subunits, including transmembrane proteins that form the channel or pore for substrate passage and membrane-associated ATPases that provide the energy. wikipedia.org The NikABCDE system is composed of five components: NikA (a periplasmic binding protein), NikB and NikC (two integral cytoplasmic membrane proteins that are assumed to form a channel), and NikD and NikE (two membrane-associated ATPases). nih.govasm.orgwikipedia.org NikB, along with NikC, is responsible for the transport of nickel ions across the inner membrane. wikipedia.org
Synonyms and Ortholog Designations Across Species
While primarily known as NikB, orthologous proteins with similar functions exist in various bacterial species. Orthologs are genes in different species that evolved from a common ancestral gene through speciation and typically retain the same main function. ezlab.orglibretexts.orgnih.gov The NikABCDE system, including NikB, has been extensively studied in Escherichia coli and Helicobacter pylori. wikipedia.orgnih.gov Similar ABC transport systems with significant homology to the E. coli Nik proteins have been described in other bacteria, such as Vibrio parahaemolyticus and Brucella suis. nih.govasm.org In Brucella suis, a gene highly homologous to E. coli nikA was identified as part of a nik locus highly similar to that of E. coli, suggesting the presence of orthologous nikB and nikC components. asm.org These orthologs are designated based on their homology and functional equivalence within their respective species' nickel transport systems.
Genomic Organization and Expression
The gene encoding nikB is typically organized within a specific genetic locus that facilitates coordinated expression with other components of the nickel import system.
The nik Operon Structure and Gene Arrangement
The genes encoding the NikABCDE system components are organized into an operon, known as the nik operon. asm.orgwikipedia.org In Escherichia coli, the nik operon consists of the genes nikA, nikB, nikC, nikD, and nikE, arranged sequentially. wikipedia.org These genes are transcribed as a single polycistronic mRNA molecule, allowing for the coordinated synthesis of all five proteins. wikipedia.orglibretexts.org In some bacteria, like Helicobacter pylori, the nik operon also includes nikR, a regulatory gene often located downstream of nikE and transcribed in the same direction. wikipedia.org In Brucella suis, the nikR gene is located upstream of the structural nikABCDE genes and in the opposite orientation. asm.org
A typical arrangement of the nik operon genes is shown in the table below:
| Gene | Protein Encoded | Functional Role |
| nikA | ABC transporter Ni²⁺-binding component | Binds Ni²⁺ in the periplasm and transfers it to the permease. wikipedia.org |
| nikB | ABC transporter permease component | Involved in the transport of Ni²⁺ across the inner membrane. wikipedia.org |
| nikC | ABC transporter permease component | Involved in the transport of Ni²⁺ across the inner membrane, along with NikB. wikipedia.org |
| nikD | ABC transporter ATP-binding component | Hydrolyzes ATP to provide energy for transport. wikipedia.org |
| nikE | ABC transporter ATP-binding component | Hydrolyzes ATP to provide energy for transport, along with NikD. wikipedia.org |
| nikR | Transcriptional regulator | Represses nikABCDE expression in the presence of excess Ni²⁺. wikipedia.org |
Transcriptional Units and Promoter Elements
The nik operon is transcribed as one or more transcriptional units, controlled by specific promoter elements. In Escherichia coli, the nikABCDE genes are typically transcribed together from a promoter located upstream of nikA. nih.govunam.mx The expression of the nik operon is subject to complex transcriptional control, integrating signals related to nickel availability and oxygen levels. asm.orgnih.gov
The main promoter of the nik operon (Pnik) is regulated by several factors. It is positively regulated by the fumarate-nitrate regulator (FNR) under anaerobic conditions, reflecting the need for nickel for hydrogenase synthesis in the absence of oxygen. nih.govnih.govresearchgate.net The operon is also negatively regulated by the nickel-responsive repressor protein NikR. nih.govwikipedia.orgnih.gov NikR binds to an operator site within the nikABCDE promoter region when intracellular nickel concentrations are high, repressing transcription and limiting further nickel uptake. wikipedia.orgnih.govacs.org The NikR operator site in E. coli consists of dyad symmetry. acs.org
The this compound is a crucial component of the bacterial high-affinity nickel import system, known as the NikABCDE complex. This system is a well-characterized member of the ATP-binding cassette (ABC) transporter superfamily, responsible for the uptake of nickel ions across the bacterial inner membrane. Nickel is an essential micronutrient for many bacteria, serving as a cofactor for various enzymes, including urease and certain hydrogenases. ebi.ac.ukwikipedia.org The efficient and regulated transport of nickel is vital for bacterial metabolism and survival, while also preventing the toxic effects of excessive intracellular nickel concentrations. wikipedia.org
Genetic Regulation of nik Operon Expression
The genes encoding the NikABCDE nickel transport system, nikA, nikB, nikC, nikD, and nikE, are typically organized into a single transcriptional unit known as the nik operon. wikipedia.org The expression of this operon is tightly regulated at the transcriptional level to maintain intracellular nickel homeostasis. The primary regulator of the nik operon is the nickel-responsive transcriptional repressor protein, NikR. ebi.ac.ukwikipedia.org
NikR is a metalloregulatory protein that binds to operator sequences upstream of the nikABCDE genes in the presence of sufficient intracellular nickel concentrations, thereby repressing transcription. wikipedia.orgmit.edupnas.orgnih.govnih.gov This repression prevents the unnecessary uptake of nickel when levels are already adequate, mitigating potential toxicity. The binding of nickel ions to NikR induces a conformational change in the repressor, increasing its affinity for the nik operator DNA. mit.edupnas.orgnih.gov Studies on Escherichia coli NikR have shown that nickel binding to high-affinity sites is sufficient for operator binding, with increased affinity observed when additional lower-affinity sites are occupied. wikipedia.orgmit.edu
In addition to NikR-mediated repression, the nik operon can also be subject to activation under specific conditions. In E. coli, the nik operon is positively controlled by the fumarate-nitrate regulator (FNR) under anaerobic conditions. nih.govresearchgate.netoup.comnih.gov FNR is a global transcriptional regulator that controls the expression of genes involved in anaerobic respiration. nih.gov This activation ensures that the nickel uptake system is expressed when nickel-dependent enzymes like hydrogenases, which are important for anaerobic metabolism, are required. researchgate.netnih.govebi.ac.uk The FNR-dependent regulation occurs at an FNR box located upstream of the nikA gene. wikipedia.orgoup.com
Furthermore, the expression of the nikR gene itself can be regulated. In E. coli, nikR expression is partially controlled by FNR and also exhibits a low level of constitutive expression from a separate promoter located upstream of the gene. wikipedia.orgnih.gov There is also evidence suggesting partial autoregulation of nikR expression. wikipedia.orgnih.gov In some bacteria, like Vibrio cholerae, the regulation of the nik operon can also involve other regulators, such as the ferric uptake regulator (Fur), linking nickel uptake to iron and heme availability. nih.gov
The complex transcriptional control of the nik operon by multiple regulators like NikR and FNR allows bacteria to fine-tune nickel acquisition in response to both the intracellular nickel concentration and the prevailing environmental conditions, particularly oxygen availability. researchgate.netnih.gov
Molecular Architecture and Subunit Composition
The NikABCDE nickel import system is a multi-component ABC transporter complex. It is typically composed of five subunits: NikA, NikB, NikC, NikD, and NikE. ebi.ac.ukwikipedia.orgoup.com NikB and NikC are the transmembrane permease components, forming the channel through which nickel ions are transported across the inner membrane. ebi.ac.ukwikipedia.orgoup.comstring-db.org NikA is a soluble periplasmic binding protein responsible for capturing nickel ions in the periplasm and delivering them to the transmembrane complex. ebi.ac.ukwikipedia.orgoup.com NikD and NikE are the cytoplasmic ATP-binding subunits that provide the energy for transport through ATP hydrolysis. ebi.ac.ukwikipedia.orgoup.comebi.ac.uk
NikB and NikC are homologous proteins and both contribute to the formation of the transmembrane pore. ebi.ac.uk
Primary Sequence Analysis and Conserved Motifs
Primary sequence analysis of NikB proteins from various bacterial species reveals conserved regions and motifs characteristic of ABC transporter permease subunits. These proteins belong to the Binding-protein-dependent transport system permease family, specifically the OppBC subfamily. gu.se Conserved motifs within NikB are indicative of its role in membrane integration and substrate translocation. While detailed, isolated research findings solely on NikB's primary sequence and conserved motifs were not extensively found, its classification within the ABC transporter superfamily and specific subfamily implies the presence of conserved structural features necessary for its function within the complex. Analysis often involves comparing sequences to identify these conserved regions and predicting functional elements. wikipedia.orgstring-db.org
Predicted Transmembrane Domains and Membrane Integration
As an integral membrane protein, NikB is predicted to contain multiple transmembrane domains (TMDs) that span the lipid bilayer of the bacterial inner membrane. string-db.orguniprot.orguniprot.org Bioinformatic tools and sequence analysis are used to predict the number and location of these hydrophobic regions. uniprot.orgijbs.com For example, analysis of Staphylococcus aureus NikB (UniProtKB: Q2FH55) predicts several helical transmembrane regions. uniprot.org These TMDs are crucial for anchoring NikB within the membrane and forming the transmembrane channel for nickel transport. cam.ac.uk The process of membrane integration of polytopic proteins like NikB involves complex interactions with the cellular machinery responsible for protein translocation and insertion into the membrane. cam.ac.uknih.gov The specific sequences within the TMDs and flanking regions influence their insertion and topology within the membrane. nih.govnih.gov
Predicted Transmembrane Helices in Staphylococcus aureus NikB (UniProtKB: Q2FH55)
| Type | Position(s) | Description |
| Transmembrane | 11-31 | Helical PROSITE-ProRule annotation uniprot.org |
| Transmembrane | 104-124 | Helical PROSITE-ProRule annotation uniprot.org |
| Transmembrane | 139-159 | Helical PROSITE-ProRule annotation uniprot.org |
| Transmembrane | 170-190 | Helical PROSITE-ProRule annotation uniprot.org |
| Transmembrane | 229-249 | Helical PROSITE-ProRule annotation uniprot.org |
| Transmembrane | 279-299 | Helical PROSITE-ProRule annotation uniprot.org |
Note: This table is based on predicted transmembrane regions for S. aureus NikB as per UniProtKB uniprot.org. The exact number and location of TMDs can vary slightly between different bacterial species and prediction methods.
Quaternary Structure within the NikABCDE Complex
Within the NikABCDE complex, NikB and NikC likely associate to form a dimeric structure embedded in the inner membrane. ebi.ac.ukwikipedia.orgoup.com This transmembrane dimer, in conjunction with the other subunits, constitutes the functional nickel transporter. The precise stoichiometry of the NikABCDE complex is generally considered to be a heteropentamer consisting of one NikA, two transmembrane subunits (NikB and NikC), and two ATP-binding subunits (NikD and NikE). ebi.ac.ukebi.ac.ukuniprot.org The interaction and assembly of these subunits are essential for the formation of a functional transporter capable of coupling ATP hydrolysis to nickel translocation. ebi.ac.ukebi.ac.ukuniprot.org
Interaction Interfaces with NikA, NikC, NikD, and NikE
NikB engages in specific protein-protein interactions with the other subunits of the NikABCDE complex to facilitate nickel transport. It interacts with NikA, the periplasmic binding protein, to receive the captured nickel ion. ebi.ac.ukwikipedia.orgoup.com The interaction between the transmembrane subunits, NikB and NikC, is critical for forming the ion-conducting pore across the membrane. ebi.ac.ukwikipedia.orgoup.com NikB also interacts with the cytoplasmic ATP-binding subunits, NikD and NikE. ebi.ac.ukebi.ac.ukuniprot.org These interactions are necessary for coupling the energy released from ATP hydrolysis by NikD and NikE to the conformational changes in NikB and NikC that drive nickel translocation. ebi.ac.ukebi.ac.ukuniprot.org Research findings, often from studies on the entire NikABCDE complex, highlight the collaborative nature of these subunits for efficient nickel uptake. ebi.ac.ukwikipedia.orgmit.edupnas.orgresearchgate.netnih.govebi.ac.ukuniprot.orguniprot.orgoup.comacs.orgbiorxiv.orgstring-db.orgbiorxiv.orgnih.gov
Biochemical Function and Transport Mechanism
The primary biochemical function of the NikABCDE complex, and thus NikB as a core component, is the high-affinity transport of nickel ions into the bacterial cell. ebi.ac.ukwikipedia.orgoup.com This process is an active transport mechanism that requires energy supplied by the hydrolysis of ATP. wikipedia.orgoup.comebi.ac.uk
The transport mechanism involves several steps:
NikA, located in the periplasm, binds to available nickel ions, potentially in complex with ligands like histidine. oup.comoup.comacs.org
The nickel-bound NikA then interacts with the transmembrane complex formed by NikB and NikC. ebi.ac.ukwikipedia.orgoup.com
Upon binding of NikA to the transmembrane subunits, a conformational change is triggered in the complex.
The ATP-binding subunits, NikD and NikE, hydrolyze ATP in the cytoplasm. ebi.ac.ukwikipedia.orgoup.comebi.ac.uk
The energy released from ATP hydrolysis is coupled to further conformational changes in NikB and NikC, leading to the opening of the transmembrane channel and the translocation of the nickel ion from the periplasm into the cytoplasm. ebi.ac.ukwikipedia.orgoup.comebi.ac.uk
After nickel is released into the cytoplasm, the complex returns to its initial conformation, ready for another transport cycle.
NikB, along with NikC, forms the essential transmembrane pathway that facilitates the movement of the nickel ion across the inner membrane. ebi.ac.ukwikipedia.orgoup.com The coordinated action of all five subunits is necessary for efficient and specific nickel uptake. Studies involving mutations in nik genes have demonstrated that disruptions in any of the subunits, including NikB, can abolish or significantly impair nickel transport and affect the activity of nickel-dependent enzymes. acs.orgnih.gov
While the general mechanism of ABC transporters is well-understood, specific details regarding the conformational changes within NikB during the transport cycle and the precise interactions with the nickel ion as it passes through the membrane pore are subjects of ongoing research. The transport is often described as a binding-protein-dependent mechanism, characteristic of Type I ABC transporters found in bacteria. ebi.ac.ukacs.org
Table: Components of the NikABCDE Nickel Import System
| Gene | Protein | Functional Role | Location | PubChem CID |
| nikA | NikA | Periplasmic binding protein; binds Ni2+ and delivers it to permease. ebi.ac.ukwikipedia.orgoup.com | Periplasm | - |
| nikB | NikB | Transmembrane permease component; forms part of the channel. ebi.ac.ukwikipedia.orgoup.com | Inner Membrane | - |
| nikC | NikC | Transmembrane permease component; forms part of the channel. ebi.ac.ukwikipedia.orgoup.com | Inner Membrane | - |
| nikD | NikD | ATP-binding component; hydrolyzes ATP for energy. ebi.ac.ukwikipedia.orgoup.com | Cytoplasm | - |
| nikE | NikE | ATP-binding component; hydrolyzes ATP for energy. ebi.ac.ukwikipedia.orgoup.com | Cytoplasm | - |
| nikR | NikR | Transcriptional repressor; regulates nik operon expression. ebi.ac.ukwikipedia.orgoup.com | Cytoplasm | - |
Note: PubChem CIDs for individual proteins are not applicable as PubChem primarily catalogs chemical compounds. The table lists the genes and their corresponding protein products within the operon.
Biochemical Function and Transport Mechanism
Mechanism of Substrate Translocation Across Bacterial Inner Membrane
The mechanism by which NikB and NikC facilitate the translocation of nickel across the inner membrane is characteristic of ABC transporters. The process typically begins with the binding of nickel by the periplasmic binding protein, NikA, which has a high affinity for Ni²⁺. oup.comnih.govwikipedia.orgacs.org NikA then interacts with the transmembrane components, NikB and NikC. oup.comnih.govebi.ac.uk This interaction, coupled with the energy derived from ATP hydrolysis by the associated ATP-binding proteins NikD and NikE, leads to a conformational change in NikB and NikC, opening the channel and allowing the passage of the nickel ion into the cytoplasm. oup.comnih.govwikipedia.org While the precise structural details of the translocation pore formed by NikB and NikC can vary between bacterial species, their fundamental role as the transmembrane conduit for nickel remains consistent. oup.comnih.govebi.ac.uk
ATP-Dependent Coupling of Transport Activity
The transport activity of the NikABCDE system, including the function of NikB in transmembrane translocation, is directly coupled to the hydrolysis of ATP. oup.comwikipedia.orguniprot.org The ATP-binding components, NikD and NikE, are responsible for binding and hydrolyzing ATP, releasing the energy required to drive the conformational changes in NikB and NikC that enable nickel transport against a concentration gradient. oup.comnih.govwikipedia.orguniprot.orgebi.ac.ukebi.ac.uk This ATP dependence is a defining feature of ABC transporters, distinguishing them from other transport mechanisms like permeases that utilize different energy sources. oup.comwikipedia.org
Essentiality for Nickel Homeostasis and Metalloprotein Maturation
The NikABCDE system, and therefore the function of NikB, is essential for maintaining proper nickel homeostasis within bacterial cells. oup.comacs.orgebi.ac.uk Nickel homeostasis is the process by which cells regulate the intracellular concentration of nickel to meet the needs of nickel-dependent enzymes while avoiding the toxic effects of excess nickel. wikipedia.orgnih.gov By facilitating the high-affinity uptake of nickel, NikB ensures that sufficient nickel is available for the maturation of essential metalloproteins, such as [NiFe]-hydrogenases and urease, which require nickel as a cofactor for their activity. oup.comnih.govebi.ac.ukwikipedia.orgebi.ac.ukuga.edu Mutations in the genes encoding components of the nik operon, including nikB, have been shown to abolish or significantly alter nickel transport and reduce the activity of nickel-containing enzymes. nih.govebi.ac.uk
Transcriptional and Post-Transcriptional Regulation
The expression of the nikABCDE operon, which includes the gene encoding NikB, is tightly regulated at both the transcriptional and potentially post-transcriptional levels in response to the availability of nickel and other environmental factors. oup.comwikipedia.orgacs.org This regulation ensures that the high-affinity nickel uptake system is primarily active when nickel is scarce and repressed when intracellular nickel levels are sufficient or in excess, thus preventing nickel toxicity. wikipedia.orgnih.govacs.org
Regulation by Nickel-Responsive Repressor NikR
A primary regulator of the nikABCDE operon is the nickel-responsive transcriptional repressor protein, NikR. uniprot.orgacs.orgresearchgate.net NikR is a DNA-binding protein that, in the presence of sufficient intracellular nickel, binds to operator sequences in the promoter region of the nikABCDE operon, repressing its transcription. wikipedia.orgacs.orgresearchgate.netnih.govresearchgate.net This nickel-dependent binding of NikR prevents the synthesis of the NikABCDE transporter components, including NikB, thereby limiting further nickel uptake. wikipedia.orgacs.org Studies have shown that NikR binds nickel with high affinity, and this binding induces conformational changes in NikR that enhance its affinity for the operator DNA. acs.orgresearchgate.net
Environmental and Physiological Modulators of Expression
The expression of the nik operon, which includes the gene encoding NikB, is tightly regulated in response to environmental and physiological conditions to ensure appropriate intracellular nickel concentrations. A key regulator is the nickel-responsive repressor protein NikR nih.govnih.gov. In the presence of high extracellular nickel levels, NikR represses the transcription of the nikABCDE genes wikipedia.orgnih.gov. This regulation helps prevent nickel toxicity, as excessive nickel can be detrimental to the cell wikipedia.org.
Beyond nickel availability, other environmental factors influence nik operon expression. In Escherichia coli, the nikABCDE transporter is synthesized under anaerobic conditions, which aligns with the increased demand for nickel for the synthesis of NiFe hydrogenases, enzymes crucial for anaerobic respiration ebi.ac.uk. The transcription of the nik operon is positively regulated by the fumarate (B1241708) nitrate (B79036) regulatory protein (FNR) in the absence of oxygen nih.govnih.gov. Additionally, a nitrate-dependent mechanism linked to the NarLX two-component system can repress nikABCDE transcription nih.gov.
Physiological conditions also play a role. Studies have shown that simulated microgravity can downregulate the expression of genes coding for membrane transporters, including nikB, in E. coli nih.gov. This suggests that physical environmental factors can influence the expression of nickel import machinery. The regulation by NikR is also modulated by the total nickel concentration and potentially by components of the hydrogenase assembly pathway, although NikR function appears independent of NikABCDE function itself nih.gov.
Interspecies Comparative and Evolutionary Analysis
Comparative genomic and evolutionary analyses of NikB and the nik operon reveal insights into their conservation, phylogenetic relationships, and the influence of horizontal gene transfer.
Homology and Sequence Conservation Across Bacterial Genera
Proteins homologous to the components of the E. coli Nik system, including NikB, are found in various bacterial genera asm.orgasm.org. Deduced amino acid sequences from putative nik operons in different species show significant similarities to the E. coli Nik proteins, although the degree of identity can vary asm.org. For instance, putative ORF2 and ORF3 polypeptides from Yersinia pseudotuberculosis, predicted to be integral cytoplasmic membrane proteins similar to NikB and NikC, show 25 to 32% identity to their E. coli counterparts asm.org. Homology has also been observed with nikABCDE clusters in Brucella suis and Vibrio parahaemolyticus asm.org.
The presence of NikB homologs across diverse bacteria underscores the conserved importance of high-affinity nickel transport for various physiological processes. Multiple sequence alignments of NikM/CbiM proteins, which constitute a family of transmembrane proteins including NikB and NikC, reveal strongly conserved positions, including specific histidine and negatively charged amino acid residues, which may be involved in metal ion recognition asm.org.
Phylogenetic Relationships within ABC Transporter Families
The Nik system belongs to the ABC transporter superfamily, specifically within the nickel/peptide/opine transporter family (PepT) ebi.ac.ukasm.orgnih.gov. Phylogenetic analysis of ABC transporters often reveals distinct subfamilies based on their substrate specificity and evolutionary history ebi.ac.uk.
Phylogenetic trees constructed for components of nickel and cobalt ABC transporters, such as the CbiM/NikM proteins (which include NikB and NikC), generally subdivide into branches corresponding to predicted cobalt and nickel transporters asm.org. This suggests a divergence within this family related to metal specificity. While the NikABCDE system is primarily associated with nickel transport, some members of the PepT family are also involved in the uptake of dipeptides and oligopeptides, highlighting a potential evolutionary link between the transport of nickel and small peptides ebi.ac.uk.
Phylogenetic analysis of putative Nik/Opp/DppA protein sequences from cable bacteria shows they form a separate monophyletic sister clade to sequences from Cyanobacteria and Actinomycetota phyla, indicating distinct evolutionary trajectories within the broader ABC transporter family nih.gov.
Horizontal Gene Transfer Events and Adaptations
Horizontal gene transfer (HGT) is recognized as a significant force in bacterial evolution, contributing to the acquisition of novel functions and adaptation to new environments frontiersin.orgcdnsciencepub.comelifesciences.org. The nik operon, or components thereof, has been implicated in HGT events in various bacterial lineages nih.govsemanticscholar.org.
Studies analyzing bacterial genomes have identified the E. coli nik operon as belonging to genomic regions potentially acquired through HGT nih.govsemanticscholar.org. This suggests that the ability to utilize a high-affinity nickel import system like NikABCDE may have been spread among bacteria via HGT. HGT of a peptides/nickel transport complex has been detected in strains of the gut microbe Faecalibacterium prausnitzii, with different operons originating from various gut-inhabiting Clostridiales cdnsciencepub.comoup.com. This indicates that nickel transport systems, including components like NikB, can be part of horizontally transferred genetic elements, potentially facilitating adaptation to specific ecological niches, such as the gut environment where nickel might be a limiting nutrient or involved in specific metabolic processes cdnsciencepub.comoup.com.
While operon formation itself is not primarily driven by HGT, HGT can promote the prevalence of pre-existing operons capes.gov.br. The transfer of entire operons, known as horizontal operon transfer (HOT), has been documented and can endow recipient organisms with new metabolic capabilities nih.govresearchgate.net. The presence of the nik operon in diverse bacterial species, sometimes in genomic contexts suggesting foreign origin, supports the role of HGT in disseminating this important nickel acquisition system.
Functional Interplay with Associated Operon Components
The function of NikB as a transmembrane permease is intricately linked with the other components of the nik operon, particularly the periplasmic binding protein NikA and the ATPases NikD and NikE.
Role of NikA (Periplasmic Binding Protein) in Substrate Specificity
NikA is the periplasmic component of the Nik ABC transporter system and serves as the initial receptor for nickel ions in the periplasm nih.govwikipedia.org. It is a soluble protein that binds nickel with high affinity and delivers it to the transmembrane complex formed by NikB and NikC for translocation into the cytoplasm nih.govwikipedia.org.
NikA plays a crucial role in substrate specificity of the Nik system. While initially thought to bind free nickel ions, more recent studies, including structural analyses, suggest that NikA may bind nickel in complex with a metallophore or chelating organic molecule nih.govebi.ac.ukasm.orgresearchgate.net. For instance, Ni-(L-His)₂ has been identified as a substrate for NikABCDE-dependent nickel uptake in E. coli, and NikA binding to purified Ni-(L-His)₂ showed L-histidine concentration dependence consistent with the recognition of this complex researchgate.netnih.govmdpi.com. This indicates that NikA's substrate specificity is not solely for the nickel ion itself but for a specific nickel-ligand complex nih.gov.
The structural topology of NikA is similar to that of type 2 periplasmic binding proteins (PBP2), which bind a variety of substrates in a cleft between two domains, resembling a Venus flytrap mechanism nih.gov. After binding its specific ligand, NikA interacts with the membrane transport complex (NikB and NikC) to initiate the translocation process nih.gov. The interaction between NikA and the transmembrane components is essential for efficient nickel uptake. Studies on Yersinia pseudotuberculosis have shown that heterologous complementation of an E. coli nikA mutant with the Y. pseudotuberculosis yntA gene (encoding a NikA homolog) restored nickel uptake ability, demonstrating the necessity and sufficiency of the periplasmic binding protein for nickel transport asm.org.
Beyond its role in nickel uptake, NikA has also been implicated in negative chemotaxis away from toxic nickel concentrations nih.gov. Furthermore, NikA has been identified as a heme-binding protein in E. coli under anaerobic conditions, suggesting a potential dual role as a heme chaperone in addition to its function in nickel binding acs.org. However, the binding of heme appears to be independent of nickel binding, occurring at a different site on the protein acs.org.
The interaction between NikA and NikB is critical for the transport process. NikA, upon binding its nickel-ligand complex, is thought to interact with the NikB/NikC transmembrane pore, triggering conformational changes that facilitate the passage of nickel into the cytoplasm, powered by the ATP hydrolysis activity of NikD and NikE nih.govwikipedia.org. While some studies on bacterial conjugation systems mention an interaction between a relaxase protein also named NikB and a protein named NikA that binds to DNA, this appears to be a different system from the nickel transporter and involves DNA processing rather than metal transport nih.govuni-frankfurt.deasm.orgnih.gov.
Energetic Coupling with NikD and NikE (ATPases)
The transport of nickel across the inner membrane by NikB and NikC is an active process that requires energy. This energy is provided by the hydrolysis of ATP, catalyzed by the two cytoplasmic ATP-binding proteins, NikD and NikE. ebi.ac.ukthegryphon.co.ukuniprot.orguniprot.orguniprot.orgsigmaaldrich.comnih.govecmdb.canih.gov NikD and NikE are membrane-associated ATPases that interact with the transmembrane components NikB and NikC. ebi.ac.ukuniprot.orguniprot.org The binding and hydrolysis of ATP by NikD and NikE induce conformational changes in the transporter complex, driving the translocation of nickel ions through the membrane pore formed by NikB and NikC. ebi.ac.uksigmaaldrich.com This energetic coupling is a hallmark of ABC transporters, ensuring efficient uptake of substrates against concentration gradients. ebi.ac.ukuniprot.orgsigmaaldrich.com
Here is a summary of the components of the NikABCDE system and their roles:
| Component | Type of Protein | Location | Primary Role in Nickel Import System |
| NikA | Periplasmic Binding Protein | Periplasm | High-affinity nickel binding |
| NikB | Transmembrane Permease | Inner Membrane | Forms part of the translocation channel/pore |
| NikC | Transmembrane Permease | Inner Membrane | Forms part of the translocation channel/pore, collaborates with NikB ebi.ac.ukthegryphon.co.ukuniprot.orgsigmaaldrich.comecmdb.ca |
| NikD | ATP-binding Protein | Cytoplasm (membrane-associated) | ATP hydrolysis for energy coupling ebi.ac.ukthegryphon.co.ukuniprot.orguniprot.orguniprot.orgsigmaaldrich.comnih.govecmdb.canih.gov |
| NikE | ATP-binding Protein | Cytoplasm (membrane-associated) | ATP hydrolysis for energy coupling ebi.ac.ukthegryphon.co.ukuniprot.orguniprot.orguniprot.orgsigmaaldrich.comnih.govecmdb.canih.gov |
Research Methodologies and Experimental Approaches
Studying the function and characteristics of proteins like NikB requires a variety of research methodologies and experimental approaches. These methods allow scientists to investigate the genetic basis, biochemical activity, and three-dimensional structure of the protein, as well as its interactions within the cellular context.
Genetic Manipulation and Mutational Analysis (e.g., Insertion Mutations)
Genetic manipulation is a fundamental approach to understanding the role of NikB and the NikABCDE system. Techniques such as the introduction of insertion mutations in the nikB gene can disrupt the function of the protein and, consequently, the entire nickel import system. nih.govuniprot.org Studying the phenotypic effects of such mutations, such as altered nickel uptake or impaired activity of nickel-dependent enzymes like hydrogenase, provides insights into the importance of NikB in bacterial physiology. nih.govuniprot.org Genetic approaches can also involve gene deletions or overexpression studies to further dissect the contribution of NikB to nickel homeostasis.
Biochemical Assays for Transport Kinetics and Affinity
Biochemical assays are essential for quantifying the activity of the nickel import system and characterizing the transport properties mediated by proteins like NikB. Nickel uptake assays, for example, can measure the rate at which bacteria accumulate nickel under different conditions. ebi.ac.uk These assays often involve using radioactive nickel isotopes to track the movement of the metal into the cells. ebi.ac.uk By varying the external nickel concentration, researchers can determine the affinity of the transporter for nickel (expressed as Km) and the maximum transport rate (Vmax), providing quantitative data on the efficiency of the NikABCDE system. thegryphon.co.uk
Structural Elucidation Techniques (e.g., Crystallography, AlphaFold Predictions)
Determining the three-dimensional structure of NikB and the entire NikABCDE complex is crucial for understanding the molecular mechanisms of nickel transport. Techniques such as X-ray crystallography can provide high-resolution structural information, revealing the arrangement of transmembrane helices and the architecture of the nickel translocation pathway. While obtaining crystals of membrane proteins can be challenging, successful crystallization efforts have provided valuable insights into other ABC transporters. ebi.ac.uk
In recent years, computational methods like AlphaFold have revolutionized structural biology by predicting protein structures from amino acid sequences with high accuracy. uniprot.orgbioassayexpress.comnih.gov AlphaFold predictions can serve as valuable models for proteins where experimental structures are not yet available, aiding in understanding potential protein folds and interactions. ebi.ac.ukbioassayexpress.com These predicted structures can also be used in conjunction with experimental data, such as in molecular replacement for crystallography. ebi.ac.uk While AlphaFold predictions are powerful, experimental methods remain important for validating predicted structures and capturing dynamic aspects and interactions with ligands or other proteins.
Bioinformatic Approaches for Genomic and Proteomic Analysis
Bioinformatic approaches play a vital role in identifying, characterizing, and analyzing NikB and related proteins. Genomic analysis allows for the identification of nikB genes in bacterial genomes, facilitating comparative studies across different species. thegryphon.co.uk Proteomic analysis can provide information on the expression levels of NikB under various environmental conditions or in different bacterial strains. thegryphon.co.uk
Databases such as UniProt and InterPro provide comprehensive information on protein sequences, functional annotations, protein families, and predicted domains, including those for NikB and other components of the nickel import system. researchgate.netebi.ac.ukuniprot.orguniprot.orguniprot.orgnih.govecmdb.caebi.ac.ukuniprot.orguniprot.org Tools for sequence alignment, phylogenetic analysis, and domain prediction help researchers understand the evolutionary relationships and conserved features of NikB. thegryphon.co.uk Bioinformatic tools can also be used to predict transmembrane regions and potential interaction sites within the this compound. uniprot.orgnih.govecmdb.ca
Biological Significance in Microbial Physiology and Pathogenesis
Nickel is an essential micronutrient for many microorganisms, serving as a cofactor for several enzymes involved in vital cellular processes oup.comresearchgate.net. The efficient uptake of nickel via systems like NikABCDE, involving proteins like NikB, is therefore critical for bacterial survival and function in diverse environments, including within a host organism oup.comnih.gov.
Contribution to Hydrogenase Activity and Metabolic Pathways
Nickel is a key component of the active site in several bacterial enzymes, notably [NiFe]-hydrogenases and urease oup.comresearchgate.netnih.govresearchgate.net. [NiFe]-hydrogenases are crucial for hydrogen metabolism, catalyzing the reversible conversion of hydrogen gas into protons and electrons, and are vital components of energy metabolism in various bacteria researchgate.netubc.ca. Urease is a nickel-dependent enzyme that hydrolyzes urea (B33335), which is important for some bacteria, such as Helicobacter pylori, for survival in acidic environments oup.comnih.gov.
The NikABCDE system, including NikB, is essential for providing the necessary nickel for the maturation and activity of these enzymes nih.govplos.org. Studies in E. coli have shown that mutations in the nik operon, which encodes the NikABCDE proteins, result in a lack of hydrogenase activity nih.govplos.org. Supplementation with high concentrations of nickel can restore hydrogenase activity in some nik mutants, suggesting that the defect is in high-affinity nickel transport plos.org. Heterologous complementation experiments have further demonstrated that the nik locus from one bacterial species can restore hydrogenase or urease activity in a nik mutant of another species, highlighting the conserved role of this transport system nih.gov.
The requirement of nickel for these enzymes links the NikB-dependent import system directly to central metabolic pathways, including hydrogen metabolism and urea utilization oup.comnih.govresearchgate.netplos.org.
Virulence Factor in Bacterial Infection Models
While the search results did not directly state that NikB itself is a virulence factor, the nickel import system it belongs to, and the nickel-dependent enzymes it supports, play significant roles in the virulence of certain bacterial pathogens oup.comresearchgate.netnih.gov. Virulence factors are properties that enable a microorganism to establish infection and cause disease mgc.ac.cnwikipedia.org.
For instance, urease, a nickel-dependent enzyme, is an essential virulence factor for Helicobacter pylori, allowing it to neutralize stomach acid and colonize the gastric mucosa oup.comnih.gov. In Brucella suis, inactivation of nikA, a component of the nickel transport system, severely alters urease activity, suggesting a role for nickel uptake in maintaining enzymatic activities crucial for survival within the host nih.gov. Although a nikA mutant of B. suis showed similar intracellular growth rates in human monocytes compared to the wild-type, the study discussed a possible role for nickel transport in maintaining enzymatic activities important for survival in the host environment nih.gov.
The ability to acquire essential nutrients like nickel via systems like NikABCDE is fundamental for bacterial growth and survival within the host, indirectly contributing to their pathogenic potential oup.comresearchgate.net.
Adaptation to Metal Limitation and Toxicity
Bacteria encounter varying concentrations of metal ions in their environment and within a host, ranging from limiting to potentially toxic levels nih.govmdpi.com. Nickel, while essential, can be toxic at high concentrations nih.govfrontiersin.org. Bacteria have evolved sophisticated mechanisms to maintain metal homeostasis, including tightly controlled import and export systems researchgate.netnih.govmdpi.com.
The high-affinity nickel import system involving NikB is crucial for acquiring sufficient nickel under conditions of metal limitation oup.comnih.gov. The expression of the nik operon is often regulated by nickel availability, typically repressed by the nickel-responsive regulator NikR when intracellular nickel concentrations are high oup.comnih.gov. This regulatory mechanism helps prevent the accumulation of potentially toxic levels of nickel oup.comnih.gov.
Nf κb Inducing Kinase Nik
Kinase Classification and Identity
NIK was first identified as a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family through a yeast two-hybrid screen where it was found to interact with TRAF2. nih.govpnas.org As a MAP3K, NIK functions as a serine/threonine kinase, catalyzing the transfer of a phosphate (B84403) group from ATP to serine or threonine residues on its substrates. nih.govnih.gov The human NIK protein consists of 947 amino acids and is encoded by the MAP3K14 gene. wikipedia.orgnih.gov Its structure includes a C-terminal kinase domain and an N-terminal regulatory region that contains a binding site for TRAF3. nih.govresearchgate.net
While initially thought to be involved in the canonical NF-κB pathway, subsequent research using NIK knock-out models demonstrated that NIK is essential for the activation of the non-canonical NF-κB pathway. nih.govnih.gov The non-canonical pathway is activated by a specific subset of the tumor necrosis factor receptor (TNFR) superfamily, including the lymphotoxin β receptor (LTβR), B-cell activating factor receptor (BAFF-R), CD40, and receptor activator of NF-κB (RANK). mdpi.comfrontiersin.org Under basal conditions, NIK protein levels are kept very low due to continuous proteasomal degradation mediated by a complex containing TRAF3. elsevierpure.comnih.gov Upon receptor stimulation, TRAF3 is degraded, leading to the stabilization and accumulation of newly synthesized NIK, which is the key event for initiating the non-canonical pathway. frontiersin.orgresearchgate.netelsevierpure.com
Molecular Mechanisms of Action in Signaling Pathways
The accumulation of NIK is the central event in the activation of the non-canonical NF-κB pathway. frontiersin.orgnih.gov Once stabilized, NIK triggers a downstream signaling cascade that leads to the processing of the p100 protein (also known as NF-κB2) into its mature p52 form. nih.govelsevierpure.com NIK directly phosphorylates and activates IκB kinase α (IKKα). nih.govnih.gov The activated IKKα, in turn, phosphorylates p100 at specific serine residues. frontiersin.orgnih.gov This phosphorylation event marks p100 for ubiquitination and subsequent partial degradation by the proteasome, resulting in the generation of the p52 subunit. mdpi.comnih.gov The p52 subunit then forms a heterodimer with RelB, which translocates to the nucleus to regulate the transcription of target genes involved in processes such as B-cell maturation and lymphoid organ development. mdpi.comelsevierpure.comresearchgate.net
| Step | Key Molecule(s) | Action | Outcome |
|---|---|---|---|
| 1 | TNFR superfamily ligands (e.g., BAFF, LTβ) | Bind to their respective receptors | Recruitment of TRAF proteins |
| 2 | TRAF3 | Undergoes degradation | Stabilization and accumulation of NIK |
| 3 | NIK | Phosphorylates and activates IKKα | Activation of IKKα kinase activity |
| 4 | IKKα | Phosphorylates p100 | p100 is marked for processing |
| 5 | p100 | Processed by the proteasome | Generation of p52 |
| 6 | p52, RelB | Form a heterodimer and translocate to the nucleus | Regulation of target gene expression |
NIK directly interacts with and phosphorylates IKKα. pnas.orgnih.gov This phosphorylation occurs specifically on Serine-176 within the activation loop of IKKα, which is a critical step for its activation. pnas.org A mutant form of IKKα where Serine-176 is replaced with alanine (B10760859) cannot be phosphorylated or activated by NIK, highlighting the importance of this specific phosphorylation event. pnas.org While NIK preferentially phosphorylates IKKα, it has been shown to phosphorylate IKKβ to a much lesser extent. nih.govresearchgate.net The interaction of NIK with the IKKα/IKKβ complex can occur in response to certain stimuli, such as LT-βR ligation. frontiersin.org
| Kinase | Substrate | Phosphorylation Site | Functional Consequence |
|---|---|---|---|
| NIK | IKKα | Ser-176 | Activation of IKKα kinase activity |
| IKKα | p100 | Ser-866/870 (in conjunction with NIK), Ser-872 | Processing of p100 to p52 |
Although NIK is the central regulator of the non-canonical pathway, there is evidence of crosstalk between the non-canonical and canonical NF-κB pathways. frontiersin.orgnih.gov Sustained high levels of NIK have been shown to enhance canonical NF-κB activity in response to various stimuli. frontiersin.org This may be due to the ability of overexpressed NIK to bind to other NF-κB regulatory proteins with lower affinity, such as IKKβ. frontiersin.org For instance, NIK-dependent activation of the canonical pathway has been observed following LT-βR ligation through NIK's interaction with the IKKα/IKKβ complex. frontiersin.org Furthermore, the processing of p100 into p52, which is induced by NIK, can also impact the canonical pathway, as p100 can sequester canonical NF-κB dimers in the cytoplasm. frontiersin.org Therefore, by promoting p100 processing, NIK can indirectly contribute to the activation of the canonical pathway. frontiersin.org
Regulation of Downstream Gene Expression (e.g., Cytokines, Chemokines)
plays a significant role in modulating the expression of a wide array of downstream genes, particularly those encoding cytokines and chemokines. nih.gov This regulation is crucial for orchestrating immune and inflammatory responses. nih.gov The activation of the NIK-dependent non-canonical NF-κB pathway leads to the processing of the p100 protein into p52, which then forms a heterodimer with RelB. nih.govnih.gov This p52/RelB complex translocates to the nucleus to activate the transcription of specific target genes. researchgate.net
NIK's influence extends to the production of numerous inflammatory mediators. For instance, when overexpressed in dendritic cells, NIK induces the production of cytokines such as TNFα, IL-6, and IL-12, and chemokines like IL-8 and Macrophage Inflammatory Protein-1 (MIP-1α/β). nih.gov In macrophages, a functional NIK is essential for the production of pro-inflammatory cytokines like IL-12 in response to stimuli such as the bacterial endotoxin (B1171834) lipopolysaccharide (LPS). researchgate.net In intestinal epithelial cells, NIK signaling can lead to the upregulation of pro-inflammatory cytokines and chemokines including IL-8, GRO-α, and MCP-1. rcsb.org
The kinase also participates in crosstalk between the canonical and non-canonical NF-κB pathways to amplify inflammatory signals. nih.gov For example, sustained NIK activation can enhance the expression of canonical NF-κB target genes like TNF, interferon-inducible protein-10 (IP-10), and macrophage inflammatory protein-1α (MIP-1α). rcsb.org
Table 1: Examples of Genes Regulated by NIK Signaling
| Gene Category | Examples |
| Cytokines | TNFα, IL-2, IL-6, IL-8, IL-12 |
| Chemokines | CXCL10 (IP-10), CCL5 (RANTES), MCP-1, MIP-1α/β |
| NF-κB Family Members | RelB, p50, c-Rel |
Structural Biology and Conformational Dynamics
The structural understanding of NIK, particularly its kinase domain, has provided significant insights into its function and regulation.
The crystal structure of the human NIK kinase domain has been determined, revealing key features of its architecture. nih.govnih.gov Structural studies were conducted on a truncated but catalytically active form of NIK, often in complex with an ATP analog. nih.govnih.gov The analysis shows that the kinase domain adopts a typical bilobal structure, consisting of a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe), which is characteristic of protein kinases. researchgate.net The active site, where ATP binds and catalysis occurs, is located in the cleft between these two lobes. nih.gov
A major finding from the crystal structure analysis is that the NIK kinase domain inherently assumes an active conformation, even in the absence of phosphorylation on its activation loop. nih.govnih.govrcsb.org This is a distinguishing feature, as many kinases require phosphorylation within this loop to become fully active. The structure reveals that the key elements of the active site, including the catalytic loop and the position of helix αC in the N-lobe, are arranged in a catalytically competent state. nih.gov This intrinsic activity suggests that the primary mechanism for controlling NIK's function in a cell is not through activation of the kinase domain itself, but rather by regulating its protein levels and stability. nih.gov The accumulation of NIK protein is sufficient to trigger downstream signaling events. nih.gov
Structural studies have highlighted the critical role of a sequence extension just N-terminal to the defined kinase domain. nih.govrcsb.org A segment of approximately 60 amino acids preceding the kinase domain is integral to the N-lobe's structure and is essential for stabilizing the active conformation. nih.gov This N-terminal extension, particularly a helix within it (helix αN2), packs against helix αC of the kinase domain, locking it into the active orientation. nih.govresearchgate.net This interaction compensates for a shorter helix αC in NIK compared to other kinases and is crucial for maintaining the catalytically competent state. nih.gov Deletion of this N-terminal extension results in a loss of catalytic activity, underscoring its importance in stabilizing the kinase's active structure. nih.gov
To facilitate structural and functional studies, researchers have utilized non-hydrolyzable ATP analogs. The crystal structure of the NIK kinase domain was successfully solved in a complex with adenosine (B11128) 5′-O-(thiotriphosphate) (ATPγS), a non-hydrolyzable analog of ATP. nih.govnih.gov This allowed for the visualization of how the nucleotide binds within the active site. The ATP analog occupies the ATP-binding pocket, with key interactions involving residues in the hinge region and the catalytic loop. nih.gov In addition to orthosteric ligands that bind the ATP site, studies have also explored allosteric ligands. Using NMR-based screening, fragments have been identified that bind to NIK at sites distinct from the ATP-binding pocket, suggesting the presence of allosteric sites that could be targeted for modulation of NIK activity. nih.gov
Regulatory Mechanisms of Protein Activity and Stability
The regulation of NIK's activity is predominantly achieved at the post-translational level by controlling its protein stability. mdpi.com In unstimulated cells, the basal level of NIK protein is kept extremely low through a process of continuous ubiquitination and proteasomal degradation. nih.govnih.gov
This degradation is orchestrated by a protein complex that includes TNF receptor-associated factor 3 (TRAF3), TRAF2, and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2). nih.govbiologists.com TRAF3 acts as a central negative regulator by binding to NIK, which facilitates its ubiquitination by the E3 ligase activity of the cIAPs, marking it for destruction by the proteasome. nih.gov
Upon stimulation of specific receptors (such as the lymphotoxin-β receptor or BAFF receptor), TRAF3 is recruited to the receptor complex and is itself targeted for degradation. nih.gov The degradation of TRAF3 prevents the formation of the NIK-degradation complex, leading to the stabilization and accumulation of newly synthesized NIK protein. nih.govnih.gov This accumulation is the molecular switch that initiates the non-canonical NF-κB pathway. mdpi.com
Furthermore, a negative feedback loop exists to control the levels of activated NIK. The downstream kinase, IKKα, which is activated by NIK, can in turn phosphorylate NIK. nih.gov This phosphorylation serves as a signal for the degradation of NIK, thus preventing its excessive accumulation and ensuring a controlled signaling response. nih.gov
Table 2: Key Proteins in NIK Regulation
| Protein | Role in NIK Regulation |
| TRAF3 | Negative regulator; binds NIK to facilitate its degradation. nih.gov |
| TRAF2 | Component of the NIK degradation complex. biologists.com |
| cIAP1/2 | E3 ubiquitin ligases that ubiquitinate NIK for proteasomal degradation. biologists.com |
| IKKα | Downstream kinase activated by NIK; mediates a negative feedback loop by phosphorylating NIK, leading to its degradation. nih.gov |
Post-Translational Modifications (e.g., Phosphorylation)
The function and stability of the NIK protein are intricately regulated by post-translational modifications, with phosphorylation being a key mechanism. In response to signals, NIK accumulates and phosphorylates and activates IκB kinase α (IKKα). nih.govnih.gov Activated IKKα, in turn, phosphorylates NIK, creating a negative feedback loop that leads to NIK's degradation. nih.govnih.gov This feedback mechanism is crucial for preventing the uncontrolled accumulation and activity of NIK following receptor stimulation. nih.govnih.gov
Mutation of the specific serine residues on NIK that are targeted by IKKα results in a more stable NIK protein and, consequently, heightened noncanonical NF-κB signaling. nih.gov While NIK exhibits autophosphorylation activity, its primary role in the noncanonical pathway is the phosphorylation and activation of IKKα. nih.govnih.gov In some contexts, such as downstream of Toll-like receptor 4 (TLR4) activation by lipopolysaccharide (LPS), NIK can be phosphorylated by B-cell lymphoma/leukemia (BCL)-10, which leads to the activation of IKKα without altering the protein levels of NIK. nih.gov
| Kinase | Substrate | Effect on NIK | Functional Consequence |
|---|---|---|---|
| NIK | IKKα | Activation of IKKα | Propagation of the noncanonical NF-κB signal. nih.gov |
| IKKα | NIK | Phosphorylation of C-terminal serine residues | Induces NIK degradation, providing negative feedback. nih.govnih.gov |
| BCL-10 | NIK | Phosphorylation | Activation of IKKα in response to LPS stimulation. nih.gov |
Regulation of NIK Protein Stability and Degradation Pathways
Under normal, unstimulated conditions, the intracellular levels of NIK are kept extremely low through a process of continuous, or constitutive, degradation. nih.gov This rapid turnover is mediated by the proteasome and is dependent on ubiquitination. nih.govumn.edu A protein complex consisting of TRAF2, TRAF3, and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) functions as an E3 ubiquitin ligase, targeting newly synthesized NIK for ubiquitylation and subsequent proteasomal degradation. nih.govmdpi.com
Upon stimulation by specific ligands, such as members of the tumor necrosis factor (TNF) superfamily, the degradation of NIK is halted. mdpi.com This occurs because the cIAP1/2 ubiquitin ligase activity is redirected towards TRAF3, leading to its degradation and the release of NIK from this negative regulatory complex. nih.gov The stabilized NIK protein then accumulates in the cytoplasm, where it can activate the downstream components of the noncanonical NF-κB pathway. nih.gov The termination of this signaling is, in part, achieved through the aforementioned IKKα-mediated feedback phosphorylation, which marks the activated NIK for proteasomal degradation, a process that is independent of the cIAPs. nih.gov
| Condition | Key Regulatory Proteins | State of NIK | Outcome |
|---|---|---|---|
| Unstimulated (Basal) | TRAF2, TRAF3, cIAP1/2 | Constitutively ubiquitinated and degraded | Low intracellular NIK levels, inactive noncanonical NF-κB pathway. nih.gov |
| Stimulated | Receptor-recruited TRAF2, degraded TRAF3 | Released from degradation complex and stabilized | NIK accumulation and activation of the noncanonical NF-κB pathway. nih.govnih.gov |
| Signal Termination | IKKα | Phosphorylated and targeted for degradation | Negative feedback loop to shut off signaling. nih.govnih.gov |
Influence of Upstream Regulatory Proteins (e.g., TRAF2)
Upstream regulatory proteins, particularly members of the TNF receptor-associated factor (TRAF) family, are critical determinants of NIK's stability and function. TRAF2 and TRAF3 are essential negative regulators of the noncanonical NF-κB pathway. frontiersin.org In resting cells, TRAF3 directly binds to NIK, while TRAF2 facilitates the recruitment of the E3 ubiquitin ligases cIAP1 and cIAP2 to the complex. nih.govfrontiersin.org This multi-protein complex ensures the constant degradation of NIK. nih.gov
Consequently, a deficiency in either TRAF2 or TRAF3 disrupts the formation of this degradation complex, leading to the stabilization and accumulation of NIK. nih.govresearchgate.net This, in turn, results in the constitutive activation of the noncanonical NF-κB pathway. frontiersin.orgnih.gov While TRAF3 has a direct interaction with NIK, TRAF2's interaction is weaker. frontiersin.org However, both are indispensable components of the E3 ubiquitin ligase complex that mediates NIK's degradation. frontiersin.org Stimulation of certain receptors leads to the recruitment of TRAF2 and the degradation of TRAF3, which liberates NIK from this inhibitory complex, allowing it to accumulate and signal. mdpi.comresearchgate.net
Roles in Immunological Homeostasis and Cellular Processes
NIK is a cornerstone of the immune system, playing a vital role in the development and function of lymphoid organs and various immune cells. mdpi.comnih.gov Its influence extends to the maintenance of homeostasis in specific tissue microenvironments and the regulation of fundamental cellular decisions between survival and death. nih.govmdpi.com
Essential Function in Immune System Regulation
NIK plays an indispensable role in the regulation of the immune system. nih.gov It is critical for the proper development of lymphoid organs and for the function of multiple immune cell types, including B-cells, T-cells, dendritic cells, and macrophages. mdpi.comnih.gov In dendritic cells, NIK is crucial for regulating intestinal immunity and homeostasis by inducing the expression of interleukin-23 (IL-23), which helps maintain T helper 17 (Th17) cells and innate lymphoid cells. mdpi.comhoustonmethodist.org Loss of NIK in T-cells affects the homeostasis and function of peripheral T-cells, leading to a reduction in memory and regulatory T-cells. nih.gov Furthermore, NIK signaling is involved in sustaining the function of regulatory T cells (Tregs), which are vital for maintaining immune tolerance. frontiersin.org
Involvement in Bone Microenvironment Homeostasis
Genetic mouse models have demonstrated that NIK has an essential role in the bone microenvironment. nih.gov NIK is required for osteoclastogenesis, the process of bone resorption by osteoclasts. nih.gov The absence of NIK leads to a disruption in the normal inflammatory responses within the bone marrow microenvironment, which can contribute to bone marrow failure under conditions of stress. nih.gov This highlights NIK's importance in maintaining the delicate balance of bone formation and resorption necessary for skeletal health.
Modulation of Cell Survival and Cell Death Pathways
The NF-κB family of transcription factors, regulated by kinases like NIK, modulates a wide array of physiological processes, including cell death and survival. nih.gov Generally, the NF-κB pathways are associated with promoting cell survival by inducing the expression of anti-apoptotic genes. jci.org NIK contributes to this pro-survival function through its activation of the NF-κB pathway. mdpi.com
However, emerging evidence reveals a more complex role for NIK, indicating it can also promote cell death under certain conditions, independent of its canonical function in NF-κB activation. mdpi.com NIK has been shown to induce apoptosis by phosphorylating Receptor-Interacting Protein 1 (RIP1). mdpi.comfrontiersin.org This pro-death function of NIK is implicated in TNFR1-mediated RIP1-dependent apoptosis. nih.govresearchgate.net For instance, in situations where c-IAP1/2 are depleted, NIK stabilization is required for TNFα-mediated apoptosis. nih.gov This dual capacity to either promote survival or induce death underscores NIK's role as a critical modulator of cellular fate.
Implications in Disease Pathobiology and Molecular Deregulation
is a critical regulator of the non-canonical NF-κB pathway and plays a significant role in immune system development and function. nih.gov Dysregulation of NIK activity has been linked to various immune-related disorders, including autoimmune conditions. Impaired negative feedback mechanisms of non-canonical NF-κB signaling, where NIK is a central component, are associated with autoimmune diseases such as systemic lupus erythematosus (SLE) and inflammatory bowel disease (IBD). frontiersin.org
The proper regulation of NIK is essential for maintaining immune homeostasis. Mouse models have been instrumental in elucidating the role of NIK in autoimmunity. For instance, NIK-knockout mice have been shown to spontaneously develop a hypereosinophilic-like disease, which is independent of its phosphorylation and activation of IKKα. mdpi.com This suggests that NIK has anti-inflammatory functions crucial for Th2 cell function and for providing protection against inflammatory conditions characterized by increased eosinophil accumulation. mdpi.com Furthermore, defects in NIK and non-canonical NF-κB signaling are associated with severe immune deficiencies. nih.gov Patients with certain homozygous recessive mutations in NIK can present with B-cell lymphopenia and impaired B-cell survival. nih.gov
Aberrant activation of NIK is a significant contributor to the pathogenesis of various hematological malignancies. dtic.mil The constitutive activation of the non-canonical NF-κB pathway, driven by stabilized NIK, promotes the proliferation and survival of cancer cells. dtic.mil This has been observed in several types of blood cancers.
In multiple myeloma (MM), an incurable plasma cell malignancy, activating mutations in NIK have been identified. frontiersin.org Similarly, classical Hodgkin lymphoma (HL) often displays NIK protein expression in the malignant Hodgkin and Reed-Sternberg (HRS) cells, indicating the involvement of the non-canonical pathway. mdpi.com Other hematological cancers where deregulated NIK activity has been implicated include T-cell leukemia and anaplastic large cell lymphoma. dtic.milfrontiersin.org
Furthermore, NIK stabilization plays a crucial role in the development of drug resistance. For example, in mantle cell lymphoma, patients resistant to ibrutinib (B1684441) often exhibit recurrent mutations in TRAF2 or BIRC3, which are associated with constitutive non-canonical NF-κB signaling and a strong dependence on NIK. frontiersin.org This highlights NIK as a potential therapeutic target in these resistant cancers. frontiersin.org The table below summarizes the involvement of NIK in various hematological malignancies.
| Hematological Malignancy | Role of NIK | Key Findings |
| Multiple Myeloma | Oncogenic Driver | Activating mutations in the NIK-encoding gene, MAP3K14, are found. frontiersin.org |
| Classical Hodgkin Lymphoma | Pro-survival Signaling | NIK protein is detected in primary HRS cells, contributing to NF-κB activation. mdpi.com |
| Mantle Cell Lymphoma | Drug Resistance | Ibrutinib-resistant cases show mutations leading to NIK-dependent signaling. frontiersin.org |
| T-cell Lymphoma | Proliferation and Survival | Overexpression of NIK is observed and is necessary for the survival of lymphoma cells. ashpublications.org |
| MALT Lymphoma | Oncogenic Fusion Protein | The cIAP2-MALT1 fusion protein leads to degradation-resistant NIK and deregulated non-canonical NF-κB signaling. mdpi.com |
Beyond hematological cancers, NIK also contributes to the progression of various solid tumors. nih.gov Its overexpression or overactivation has been linked to increased cell survival, proliferation, and metastasis in several types of solid malignancies. mdpi.commdpi.com
In pancreatic cancer , NIK overexpression has been observed in human tumor samples. mdpi.com The degradation of TRAF2 in these cancers leads to increased NIK stabilization, which in turn promotes cell survival and proliferation. mdpi.com Studies have implicated NIK as a therapeutic target for inhibiting the growth of pancreatic cancer cells. mdpi.com
Melanoma is another solid tumor where aberrant NIK activation is observed. mdpi.com This is often characterized by the dysregulation of multiple signaling pathways. mdpi.com NIK expression and activity are elevated in melanoma cells, and knockdown of NIK has been shown to reduce melanoma cell survival. mdpi.com
In breast cancer , elevated NIK expression has been noted in carcinoma tissue compared to adjacent normal tissue. mdpi.com High NIK expression is associated with the clinical stage and prognosis of the patient. mdpi.com Recent studies have also identified the NIK/NF-κB signaling pathway as being enriched in chemotherapy-resistant breast carcinoma-associated fibroblasts. mdpi.com
High expression of NIK has also been found in gastric cancer , where it is significantly associated with tumor differentiation and is more frequently observed in later stages of the disease. mdpi.com
Under normal physiological conditions, the protein level of NIK is kept very low through continuous degradation by the ubiquitin-proteasome system. dtic.mil This process is mediated by a protein complex that includes TRAF2, TRAF3, and cIAP1/2. nih.gov Gain-of-function mutations affecting components of this regulatory complex can lead to the stabilization and accumulation of NIK, resulting in constitutive activation of the non-canonical NF-κB pathway.
A key mechanism for NIK stabilization is the disruption of its interaction with TRAF3. nih.gov The N-terminal domain of NIK mediates its binding to TRAF3, which is essential for its degradation. researchgate.net Mutations that remove the TRAF3 binding domain of NIK lead to a stabilized protein and persistent elevation of non-canonical NF-κB signaling. nih.gov
In the context of hematological malignancies, gain-of-function in MALT lymphoma can occur as a result of post-translational modifications. frontiersin.org The t(11;18)(q21;q21) translocation, for instance, creates a cIAP2-MALT1 fusion protein. mdpi.com This fusion protein can recruit NIK and cleave it, leading to a degradation-resistant form of the kinase and subsequent deregulation of non-canonical NF-κB signaling. mdpi.com Similarly, mutations in TRAF2 or BIRC3 (which encodes cIAP2) found in ibrutinib-resistant mantle cell lymphoma also lead to constitutive NIK-dependent signaling. frontiersin.org
Advanced Research Methodologies and Analytical Techniques
Genetic mouse models have been indispensable for understanding the physiological and pathological functions of NIK in vivo. nih.gov These models allow for the targeted manipulation of the Map3k14 gene (which encodes NIK) to study its role in various biological processes, from immune system development to tumorigenesis. nih.gov
NIK-Knockout Mice: Mice with a complete deletion of the Map3k14 gene have been instrumental in revealing the critical role of NIK in the development and function of the immune system. nih.gov These mice exhibit severe defects in lymphoid organogenesis and B-cell maturation. mdpi.com T-cell-specific NIK-knockout mice have further demonstrated that while thymocyte development is normal, NIK is crucial for the homeostasis and function of peripheral T-cells, including the development of memory and regulatory T-cells. mdpi.com
Conditional Transgenic Mice: To study the effects of NIK overactivation, conditional transgenic mouse models have been developed. One such model allows for the expression of a stabilized form of NIK that lacks the regulatory TRAF3 binding domain (NT3). nih.gov When the expression of this NT3 allele is driven in the mesenchymal lineage, these mice spontaneously develop subcutaneous soft tissue tumors, demonstrating that chronic activation of the alternative NF-κB pathway can drive tumorigenesis. nih.gov
Conditional Knockout Mice: To investigate the role of NIK in specific cell types and tissues, conditional knockout mice using the Cre/loxP system have been generated. oup.com For example, hepatocyte-specific or hematopoietic lineage-specific deletion of NIK has been used to study its role in liver metabolism. oup.com These studies have shown that NIK in both hepatocytes and immune cells contributes to liver steatosis and hepatic glucose production in the context of diet-induced obesity. oup.com The table below summarizes some of the key genetic mouse models used to study NIK function.
| Mouse Model | Genetic Modification | Key Phenotype/Finding |
| Global NIK Knockout | Deletion of the Map3k14 gene | Severe defects in lymphoid organ development and B-cell function. mdpi.com |
| T-cell-specific NIK Knockout | Conditional deletion of Map3k14 in T-cells | Impaired homeostasis and function of peripheral T-cells. mdpi.com |
| Conditional NIK (NT3) Transgenic | Expression of a stabilized NIK mutant lacking the TRAF3 binding domain | Spontaneous soft tissue sarcoma development when expressed in the mesenchymal lineage. nih.gov |
| Conditional NIK Knockout (Liver) | Deletion of Map3k14 in liver cells | Protection against high-fat diet-induced liver steatosis. oup.com |
Cell-Based Assays for Pathway Activation and Gene Expression
The functional activity of within the cell is commonly assessed through a variety of assays that measure the activation of its signaling pathway and the subsequent expression of target genes. These assays are critical for understanding the biological roles of NIK and for screening potential therapeutic inhibitors.
One direct method to evaluate NIK's catalytic activity is through immunoprecipitation-based kinase assays. springernature.comnih.gov In this approach, NIK is isolated from cell lysates, and its ability to phosphorylate downstream targets, such as IκB kinase 1 (IKK1 or IKKα), is measured. springernature.comnih.gov This provides a direct assessment of the NIK-IKK1 complex's activity, which is a key step in the non-canonical NF-κB pathway. springernature.comnih.gov
The activation of the NF-κB pathway downstream of NIK is frequently monitored by examining the processing of the NF-κB2 precursor protein, p100, into its active p52 subunit. nih.govaacrjournals.org This can be visualized and quantified using Western blot analysis of cell extracts, where a change in the ratio of p52 to p100 indicates pathway activation. aacrjournals.orgmdpi.com Furthermore, the nuclear translocation of NF-κB subunits, such as p52 and RelB, is a hallmark of pathway activation and can be assessed by immunofluorescence microscopy or by subcellular fractionation followed by Western blotting. mdpi.com
To measure the transcriptional activity of NF-κB, reporter gene assays are widely used. mesoscale.com In these systems, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with NF-κB binding sites. An increase in reporter gene expression indicates enhanced NF-κB-mediated transcription. mesoscale.com
The ultimate output of NIK signaling is the regulation of target gene expression. The levels of specific messenger RNAs (mRNAs) can be quantified using techniques like quantitative real-time PCR (qRT-PCR) or broader, unbiased approaches such as RNA sequencing (RNA-seq). nih.govmdpi.com For instance, NIK has been shown to be required for the induction of specific genes, such as certain chemokines and matrix metalloproteinases, in response to stimuli like muramyl dipeptide (MDP) that activate the Nod2 pathway. nih.gov Additionally, the production of cytokines and chemokines regulated by NIK can be measured at the protein level in cell culture supernatants using enzyme-linked immunosorbent assays (ELISAs). nih.gov
The DNA-binding activity of the activated NF-κB transcription factors can be directly measured by an ELISA-based TransAM assay, which quantifies the amount of a specific NF-κB subunit bound to an oligonucleotide corresponding to its consensus binding site. aacrjournals.org Knockdown of NIK has been shown to reduce the DNA-binding activity of both classical (p50, p65, c-Rel) and alternative (p52, RelB) NF-κB subunits. aacrjournals.org
| Assay Type | Parameter Measured | Common Techniques | Key Findings Related to NIK |
|---|---|---|---|
| Kinase Activity Assay | Direct catalytic activity of the NIK-IKK1 complex | Immunoprecipitation followed by in vitro kinase assay | Directly evaluates cellular NIK-IKK1 activity towards p100. springernature.comnih.gov |
| Protein Processing and Translocation | Processing of p100 to p52; nuclear translocation of NF-κB subunits (p52, RelB) | Western Blot, Immunofluorescence Microscopy | NIK accumulation leads to p100 processing and nuclear translocation of p52/RelB. aacrjournals.orgmdpi.com |
| Reporter Gene Assay | NF-κB-dependent gene transcription | Luciferase reporter assay | Quantifies transcriptional activation downstream of NIK signaling. mesoscale.com |
| Gene Expression Analysis | mRNA levels of NF-κB target genes | qRT-PCR, RNA-sequencing | NIK is essential for the expression of a select set of genes in response to specific stimuli. nih.gov |
| Protein Secretion Analysis | Secretion of cytokines and chemokines | ELISA | Measures the functional protein output of NIK-regulated gene expression. nih.gov |
| DNA-Binding Assay | Binding of NF-κB subunits to DNA | TransAM Assay | NIK knockdown reduces the DNA-binding activity of both classical and alternative NF-κB subunits. aacrjournals.org |
Proteomic and Phosphoproteomic Profiling
Proteomic and phosphoproteomic approaches have been instrumental in elucidating the complex signaling networks involving NIK. These mass spectrometry-based techniques allow for the large-scale identification and quantification of proteins and their phosphorylation sites, providing insights into protein-protein interactions, downstream substrates, and pathway crosstalk.
A key application of proteomics in studying NIK has been the mapping of its interactome. By employing techniques such as affinity purification coupled with mass spectrometry (AP-MS), researchers have identified numerous proteins that interact with NIK. acs.org This has helped to build a detailed protein-protein interaction network for the non-canonical NF-κB signaling pathway, including interactions with components like TRAF2, TRAF3, and IKKα. acs.org Such studies have also suggested novel interactions, for instance, with the HSP90 chaperone complex, which may be involved in the maturation of NIK. acs.org
Comparative proteomic analyses have been used to identify changes in the proteome of cells with altered NIK activity. For example, a proteomic study of T-cells deficient in NIK (NIK-/-) revealed the de-regulated expression of proteins involved in the formation of the immunological synapse, particularly those related to cytoskeleton dynamics. nih.gov This finding linked NIK to previously unknown functions in T-cell priming and differentiation. nih.gov
Phosphoproteomics, the targeted study of protein phosphorylation, is particularly powerful for dissecting kinase signaling pathways. Although large-scale phosphoproteomic studies specifically focused on NIK are emerging, methodologies developed for the broader NF-κB pathway are highly relevant. nih.govnih.gov Quantitative phosphoproteomic analysis following stimulation of pathways that activate NIK, such as with TNFα, can reveal downstream phosphorylation events. nih.gov These studies can identify direct and indirect substrates of NIK and its downstream kinase IKKα, providing a dynamic view of the signaling cascade. For example, phosphoproteomic studies of the related canonical NF-κB pathway have successfully identified novel substrates of IKKβ. nih.gov Similar approaches applied to NIK signaling are expected to uncover new substrates and regulatory phosphorylation events. In NIK-deficient T-cells, a lack of phosphorylation was observed on key signaling proteins such as Zap70, LAT, AKT, ERK1/2, and PLCγ upon T-cell receptor engagement, demonstrating the broad impact of NIK on cellular signaling. nih.gov
| Approach | Objective | Key Findings for NIK Signaling |
|---|---|---|
| Proteomics (AP-MS) | Identify NIK-interacting proteins | Mapped the interactome of the noncanonical NF-κB pathway, including TRAF2, TRAF3, and IKKα. acs.org Suggested a novel interaction with the HSP90-FKBP8 chaperone complex. acs.org |
| Comparative Proteomics | Identify global protein expression changes due to NIK deficiency | Revealed de-regulated expression of proteins involved in immunological synapse formation and cytoskeleton dynamics in NIK-/- T-cells. nih.gov |
| Phosphoproteomics | Identify downstream phosphorylation events and NIK substrates | NIK-deficient T-cells showed reduced phosphorylation of Zap70, LAT, AKT, ERK1/2, and PLCγ, indicating a broad role for NIK in T-cell receptor signaling. nih.gov |
X-ray Crystallography and Structural Bioinformatics
Understanding the three-dimensional structure of NIK is essential for elucidating its mechanism of action and for the rational design of specific inhibitors. X-ray crystallography has been the primary technique used to determine the high-resolution atomic structure of the NIK kinase domain. nih.govrcsb.orgresearchgate.net This experimental science involves crystallizing the protein and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam to calculate a map of electron density. wikipedia.orgnih.gov
The crystal structure of the human NIK kinase domain, both alone (apo) and in complex with an ATP analog, has been solved at resolutions up to 2.5 Å. nih.govresearchgate.net These structures revealed that the NIK kinase domain adopts a constitutively active-like conformation, even in the absence of phosphorylation of its activation loop. rcsb.org This is a distinct feature compared to many other kinases that require phosphorylation for activation. The structure shows the typical two-lobed kinase fold (N-lobe and C-lobe) with the active site located in the cleft between them. researchgate.net
Structural studies have also provided insights into how inhibitors bind to NIK. The crystal structure of murine NIK has been determined in complex with inhibitors of different chemical types. rcsb.org These structures highlighted the conformational flexibility of the "gatekeeper" residue, which controls access to a hydrophobic pocket within the active site. rcsb.org This information is invaluable for structure-based drug design, aiming to develop potent and selective NIK inhibitors. Furthermore, comparison of human and murine NIK structures has revealed single amino acid differences that can affect the binding affinity of certain inhibitors. rcsb.org
Structural bioinformatics combines computational methods with structural data to analyze and predict the structure and function of biological macromolecules. frontiersin.orgmdpi.com In the context of NIK, computational models of the NF-κB signaling pathway can integrate structural information to simulate the dynamics of the signaling cascade. mdpi.com Molecular docking simulations, which predict the binding orientation of small molecules to a protein target, can be used with the NIK crystal structure to screen for potential new inhibitors and to understand the molecular basis of their interaction. researchgate.net
| PDB ID | Description | Resolution (Å) | Key Structural Insights |
|---|---|---|---|
| 4G3D | Crystal structure of human NF-kappaB inducing kinase (NIK) | 2.90 | Revealed an active-like conformation in the absence of phosphorylation. rcsb.org |
| 4DN5 | Crystal structure of truncated human NIK in complex with adenosine 5′-O-(thiotriphosphate) | 2.5 | Showed the kinase domain in a catalytically active state. nih.gov |
| 6G4Z | Crystal structure of murine NIK in complex with an inhibitor | Not specified in abstract | Provided insights into inhibitor binding and the flexibility of the active site. wwpdb.org |
Protein Numb Homolog Numb
Molecular Mechanisms of Cell Fate Determination and Signaling Antagonism
The primary mechanism by which NUMB determines cell fate is through its antagonism of the Notch signaling pathway. wikipedia.orgpnas.orgnih.gov This antagonism prevents the Notch intracellular domain (NICD) from translocating to the nucleus and activating target genes that typically maintain a progenitor cell state. nih.govnih.gov NUMB achieves this inhibition through multiple related processes that ultimately lead to the downregulation of Notch activity.
NUMB functions as a direct inhibitor of the Notch signaling pathway. pnas.orgucsf.edu Upon ligand binding, the Notch receptor undergoes proteolytic cleavage, releasing the Notch Intracellular Domain (NICD), which then moves to the nucleus to act as a transcriptional co-activator. nih.gov NUMB interferes with this process. pnas.org One proposed mechanism is that NUMB, acting as an endocytic adaptor protein, promotes the internalization of the Notch receptor. mdpi.comsdbonline.org By facilitating Notch endocytosis, NUMB can either target the receptor for degradation or sequester it in vesicles, preventing its activation at the cell surface. sdbonline.orgnih.gov In some contexts, NUMB interacts with α-Adaptin, a component of the AP-2 endocytic complex, to mediate the internalization and inactivation of Notch. sdbonline.org
A key molecular mechanism for NUMB-mediated Notch antagonism is the promotion of Notch1 ubiquitination and subsequent degradation. wikipedia.orgnih.gov Ubiquitination is a process where ubiquitin molecules are attached to a substrate protein, often marking it for degradation by the proteasome. wikipedia.org NUMB facilitates this process by acting as an adaptor, recruiting E3 ubiquitin ligases to the Notch1 receptor. nih.govnih.gov
Specifically, mammalian NUMB interacts with Itch, a HECT domain-containing E3 ubiquitin ligase. nih.gov The NUMB PTB domain is required for this function. nih.gov By forming a complex, NUMB and Itch cooperatively promote the ubiquitination of the membrane-bound Notch1 receptor. nih.govresearchgate.net This action leads to the degradation of the Notch1 intracellular domain (NICD) after it is cleaved, thereby preventing its accumulation and translocation to the nucleus. nih.gov This suppression of NICD levels effectively blocks the downstream transcriptional activation of Notch target genes, such as Hes1, ultimately inhibiting Notch signaling. nih.gov
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| Notch1 |
| Itch (E3 ubiquitin ligase) |
| Eps15 |
| α-Adaptin |
| Numb-associated kinase (Nak) |
| Lnx |
| Hes1 |
| Notch Intracellular Domain (NICD) |
Regulation of Notch Intracellular Domain (NICD) Turnover
The protein Numb is a critical regulator of Notch signaling, primarily by influencing the fate of the Notch Intracellular Domain (NICD). wikipedia.org Traditionally, Numb has been characterized as an inhibitor of the Notch pathway. nih.govnih.govkoreascience.kr This inhibition is achieved by Numb promoting the ubiquitination and subsequent proteasomal degradation of the NICD. wikipedia.orgresearchgate.net By targeting the NICD for degradation, Numb prevents its translocation to the nucleus, thereby blocking the transcription of Notch target genes. wikipedia.orgresearchgate.net The phosphotyrosine-binding (PTB) domain of Numb is essential for this process, facilitating the recruitment of E3 ubiquitin ligases, such as Itch, to the Notch receptor. wikipedia.orgresearchgate.net
However, recent research has unveiled a more complex and context-dependent role for Numb in regulating NICD. Some studies have surprisingly found that Numb can also act to stabilize the NICD and enhance Notch signaling. nih.govconsensus.app This stabilization is reportedly achieved by Numb facilitating the interaction between NICD and the deubiquitinating enzyme BAP1. nih.govconsensus.app This action appears to be independent of Numb's role in endocytosis. nih.gov This dual functionality suggests that Numb's effect on NICD turnover can be modulated by the cellular context and the presence of various interacting partners, leading to either suppression or enhancement of Notch activity. A reciprocal negative feedback loop has also been observed, where high levels of Notch signaling can lead to a reduction in Numb and Numb-like (Numblike) protein levels. nih.gov
Interaction with Signaling Molecules (e.g., Sanpodo)
In Drosophila, Numb's regulation of Notch signaling is intricately linked to its interaction with Sanpodo, a four-pass transmembrane protein. sdbonline.orgnih.gov Sanpodo is essential for Notch activation in one daughter cell (the pIIa cell) following asymmetric cell division. sdbonline.orgembopress.org In the other daughter cell (pIIb), which inherits Numb, Numb physically associates with Sanpodo. sdbonline.orgnih.gov This interaction is crucial for inhibiting Notch signaling. nih.gov
Numb, through its PTB domain, binds to the intracellular tail of Sanpodo. embopress.orgmolbiolcell.org This binding leads to the Numb- and α-Adaptin-dependent endocytosis of Sanpodo, effectively removing it from the cell membrane where it would otherwise promote Notch signaling. sdbonline.orgembopress.org By internalizing Sanpodo into endocytic vesicles, Numb prevents it from interacting with the Notch receptor and facilitating its activation. sdbonline.org This mechanism ensures the differential Notch signaling between the two daughter cells, which is fundamental for specifying their distinct fates. nih.govthebiogrid.org The interaction between Numb and Sanpodo highlights Numb's role as an endocytic adaptor protein that controls the subcellular localization and function of key signaling molecules. molbiolcell.org
Modulation of WNT and Hedgehog Signaling Pathways
Beyond its well-established role in the Notch pathway, Numb also modulates other critical developmental signaling pathways, including WNT and Hedgehog (Hh). nih.govmdpi.com
WNT Signaling: Numb is implicated as a downstream target and a mediator in the canonical WNT pathway. mdpi.comnih.gov Activation of WNT signaling can lead to increased expression of Numb. mdpi.comnih.gov In turn, Numb can influence the specification of cell lineages by coordinating the interplay between WNT and Notch signaling. For instance, during primitive erythropoiesis, the combination of WNT signaling and Numb-mediated Notch inhibition is necessary for proper lineage development. nih.gov However, the relationship can be complex, as some studies suggest Numb acts as an activator of the WNT pathway, while its homolog Numblike (NUMBL) acts as an inhibitor. nih.govnih.gov
Hedgehog Signaling: Numb's role in the Hedgehog pathway appears to be multifaceted and context-dependent. Several studies have identified Numb as a negative regulator or suppressor of Hh signaling. mdpi.comnih.gov This suppression is achieved by Numb targeting the key Hh transcription factor Gli1 for Itch-dependent ubiquitination and subsequent degradation. nih.gov This action limits the duration and extent of Hh signaling, thereby promoting cell differentiation. nih.gov
Conversely, other research has identified Numb as a positive regulator of the Hh pathway. biorxiv.orgbiorxiv.org In this context, Numb localizes to the ciliary pocket and functions as an endocytic adaptor to promote the exit of the Hh receptor Patched1 (Ptch1) from the primary cilium, a key step in activating the pathway. biorxiv.orgbiorxiv.orgresearchgate.net Loss of Numb in this scenario impairs Hh signaling activation. biorxiv.orgbiorxiv.org These opposing roles suggest that Numb's function in the Hedgehog pathway is finely tuned depending on the specific cellular and developmental context.
Isoform Diversity and Functional Specialization
The mammalian NUMB gene undergoes alternative splicing, giving rise to multiple protein isoforms with distinct functional properties. wikipedia.orgmdpi.com This isoform diversity adds a significant layer of complexity to the regulation and function of Numb.
Alternative Splicing Variants and Their Expression Patterns
In mammals, alternative splicing of NUMB pre-mRNA primarily involves two exons, often referred to as exon 3 and exon 9 (based on mouse transcript numbering). nih.gov This process generates four main protein isoforms, distinguished by the presence or absence of an 11-amino acid insert in the phosphotyrosine-binding (PTB) domain and a 48-amino acid insert in the proline-rich region (PRR). nih.govmdpi.com These isoforms are often designated by their apparent molecular weights: p65, p66, p71, and p72. nih.govmdpi.com
p72: Contains both the PTB and PRR inserts (long forms).
p71: Lacks the PTB insert but contains the PRR insert.
p66: Contains the PTB insert but lacks the PRR insert.
p65: Lacks both the PTB and PRR inserts (short forms).
These isoforms exhibit distinct and regulated expression patterns across different tissues and developmental stages, suggesting specialized roles. researchgate.net For example, the ratio of isoforms with the long PRR (PRRL) to those with the short PRR (PRRS) can vary significantly between normal and cancerous tissues, with PRRL isoforms often being upregulated in hepatocellular carcinoma. nih.gov
Table 1: Major Human NUMB Protein Isoforms This table is interactive. Users can sort columns by clicking on the headers.
| Isoform | PTB Domain Insert (Exon 3) | PRR Domain Insert (Exon 9/12*) | Resulting Protein |
|---|---|---|---|
| p65 | Absent | Absent | PRRS |
| p66 | Present | Absent | PRRS |
| p71 | Absent | Present | PRRL |
| p72 | Present | Present | PRRL |
*Note: Exon numbering can vary. The PRR insert is also referred to as being encoded by exon 12 in some human transcript annotations.
Differential Functional Roles of Specific Isoforms
The structural differences between Numb isoforms translate into functional specialization. nih.govnih.gov The inclusion or exclusion of the specific inserts affects protein-protein interactions, subcellular localization, and the ability to regulate signaling pathways.
Regulation of Notch Signaling: Different isoforms can have opposing effects on the Notch pathway. For instance, isoforms containing the long PRR (p71/p72) may be less effective at inhibiting Notch signaling compared to the short PRR isoforms (p65/p66). biorxiv.org Some studies suggest that the p66 isoform reduces cell proliferation, while the p72 isoform has a minimal effect. biorxiv.org In non-small cell lung cancer, isoforms 2 and 4 (p66 and p65) are associated with activation of the Notch pathway. bmbreports.org
Cell Proliferation and Migration: The PRR isoforms have been shown to play opposing roles in cancer cell behavior. In hepatocellular carcinoma, the PRRL isoform (p71/p72) generally promotes proliferation, migration, and invasion, whereas the PRRS isoform (p65/p66) tends to suppress these activities. nih.gov
Endocytosis and Protein Trafficking: The downregulatory function of Numb in endocytosis is predominantly attributed to isoforms that lack the exon 9 insert (PRRS). biorxiv.org Conversely, the exon 9-containing isoforms (PRRL) may antagonize this activity, leading to reduced lysosomal targeting and degradation of surface proteins like integrins. biorxiv.org
Redundancy and Mutual Exclusivity with NUMBL
In vertebrates, there exists a close homolog of Numb called Numb-like (NUMBL). nih.govnih.gov Numb and Numblike share significant structural similarity and were initially thought to have largely redundant functions. nih.gov Indeed, knockout mouse studies have shown that they have partially redundant roles during development. nih.gov
However, accumulating evidence indicates that Numb and Numblike also possess distinct, non-redundant functions and can be differentially regulated. nih.govnih.gov Research has shown that the expression of NUMB and NUMBL can be mutually exclusive in human tumors, suggesting that in a specific cell, the tumor-suppressive role related to Notch inhibition is handled by only one of the two proteins. nih.govnih.gov
Furthermore, they can have opposing effects on certain signaling pathways. While both proteins inhibit the Notch pathway, they appear to regulate the WNT and Hedgehog pathways differently. nih.govresearchgate.net One analysis suggested that Numb may act as an activator of the WNT and Hedgehog pathways, whereas Numblike functions as an inhibitor of both. nih.gov This differential regulation highlights that full redundancy does not exist between these two proteins, and their distinct roles are crucial for the precise control of various cellular processes. nih.gov
Regulation of Protein Stability and Ubiquitination
The cellular levels of NUMB are tightly controlled through the ubiquitin-proteasome system. The stability of NUMB is regulated by specific E3 ubiquitin ligases that target it for ubiquitination and subsequent degradation. This process is critical for maintaining appropriate levels of NUMB to ensure proper cellular function.
As previously mentioned, the LNX family of proteins, particularly LNX1, functions as E3 ubiquitin ligases for NUMB. amanote.comresearchgate.net LNX1-mediated ubiquitination leads to the proteasomal degradation of NUMB. researchgate.net This regulation is isoform-specific, with the p66 and p72 isoforms of NUMB, which contain the full PTB domain, being substrates for LNX-mediated ubiquitination.
In addition to the LNX family, the E3 ubiquitin ligase MDM2 has also been shown to interact with and ubiquitinate NUMB, leading to its degradation. This interaction is noteworthy as MDM2 is a primary regulator of the tumor suppressor p53. By promoting the degradation of NUMB, MDM2 can indirectly influence pathways regulated by NUMB. Conversely, NUMB can stabilize p53 by preventing its MDM2-mediated ubiquitination and degradation.
| E3 Ubiquitin Ligase | Recognition Mechanism | Consequence for NUMB |
|---|---|---|
| LNX1 | Binds to the PTB domain of NUMB isoforms p66 and p72. amanote.com | Ubiquitination and proteasomal degradation. researchgate.net |
| MDM2 | Interacts with NUMB. | Ubiquitination and degradation. |
Mediated Degradation by E3 Ubiquitin Ligases (e.g., LNX1, MDM2, Itch)
The stability and function of the NUMB protein are tightly regulated through ubiquitination, a process mediated by E3 ubiquitin ligases that tag proteins for degradation. Several E3 ligases have been identified to interact with and regulate NUMB levels.
LNX1 : The Ligand of Numb Protein X1 (LNX1) is a RING domain ubiquitin ligase that promotes the ubiquitination and subsequent degradation of NUMB. This interaction is influenced by the cell polarity protein SHOOTIN1. mdpi.com
MDM2 : Murine double minute 2 (MDM2) is another critical E3 ubiquitin ligase that targets NUMB for proteasome-dependent degradation. wikipedia.orgresearchgate.net MDM2 employs a dual-site docking mechanism to bind to NUMB, involving both its N-terminal hydrophobic pocket and its acidic domain. ed.ac.uknih.gov This interaction is crucial for the MDM2-mediated ubiquitination of NUMB. ed.ac.uknih.gov Interestingly, by binding to MDM2, NUMB can disrupt the MDM2-p53 complex, thereby preventing the degradation of the tumor suppressor p53. wikipedia.orged.ac.uknih.gov
Itch : The E3 ubiquitin ligase Itch interacts with NUMB to regulate the Notch signaling pathway. wikipedia.org NUMB acts as an adaptor, recruiting Itch to the Notch1 receptor, which facilitates Notch1's ubiquitination and subsequent degradation. nih.gov This NUMB-Itch complex is involved in the endosomal sorting of Notch1 for lysosome-mediated degradation. mdpi.com NUMB can also activate the catalytic activity of Itch, which in turn promotes the ubiquitination and degradation of the transcription factor Gli1, a key component of the Hedgehog signaling pathway. nih.govreactome.org
| E3 Ubiquitin Ligase | Mechanism of Interaction with NUMB | Functional Consequence |
|---|---|---|
| LNX1 | Promotes ubiquitination and degradation of NUMB. mdpi.com | Regulates NUMB protein levels. |
| MDM2 | Binds NUMB via a dual-site mechanism, leading to NUMB's ubiquitination and degradation. ed.ac.uknih.gov | Controls NUMB stability and indirectly stabilizes p53 by competing for MDM2 binding. wikipedia.orged.ac.uk |
| Itch | NUMB acts as an adaptor to recruit Itch to substrates like Notch1 and activates Itch to target substrates like Gli1. nih.govnih.gov | Promotes degradation of Notch1 and Gli1, thereby inhibiting their respective signaling pathways. wikipedia.orgreactome.org |
Isoform-Specific Degradation Pathways
The NUMB gene produces multiple protein isoforms through alternative splicing, and these isoforms can have distinct functions and be subject to different regulatory pathways, including degradation. consensus.app
The various isoforms of NUMB, which differ in their phosphotyrosine-binding (PTB) and proline-rich regions, exhibit differential effects on protein trafficking and degradation. ucf.edu For instance, isoforms containing a long PTB domain (LPTB) can reduce the cellular levels of amyloid precursor protein (APP) by promoting its trafficking to degradative pathways. In contrast, isoforms with a short PTB domain (SPTB) lead to the accumulation of APP in endosomal and recycling compartments. ucf.edu
Furthermore, specific NUMB isoforms show differential abilities to promote the ubiquitination and degradation of signaling molecules like the Notch intracellular domain (NICD). The p71 and p72 isoforms of NUMB have been shown to enhance the ubiquitylation and degradation of the Notch1 intracellular domain (N1ICD). researchgate.net The expression of the p66 isoform, which lacks exon 9, promotes Notch1 ubiquitination and lysosomal degradation. nih.gov This isoform-specific regulation adds another layer of complexity to the control of cellular signaling pathways by NUMB. researchgate.netnih.gov
| NUMB Isoform Group | Effect on Protein Degradation | Example Substrate |
|---|---|---|
| Long PTB (LPTB) Isoforms | Promotes trafficking to degradative pathways. ucf.edu | Amyloid Precursor Protein (APP) |
| Short PTB (SPTB) Isoforms | Leads to accumulation in recycling compartments, reducing degradation. ucf.edu | Amyloid Precursor Protein (APP) |
| p71/p72 Isoforms (Exon 12 included) | Promote ubiquitylation and degradation. researchgate.net | Notch1 Intracellular Domain (N1ICD) |
| p66 Isoform (Exon 9 skipped) | Promotes ubiquitination and lysosomal degradation. nih.govbiorxiv.org | Notch1 |
Involvement in Key Cellular Processes
Asymmetric Cell Division and Daughter Cell Fate Specification (Neurogenesis)
A cornerstone of NUMB's function is its role in asymmetric cell division, a process essential for generating cellular diversity during development, particularly in the nervous system. nih.gov During the division of progenitor cells, NUMB localizes asymmetrically and is segregated into only one of the two daughter cells. wikipedia.org This unequal inheritance of NUMB is a key determinant of the daughter cells' distinct fates. nih.gov
In the context of neurogenesis, the asymmetric segregation of NUMB is critical for balancing proliferation and differentiation. nih.gov The daughter cell that inherits NUMB is often directed towards a neuronal fate, while the other cell may remain a progenitor. wikipedia.orgnih.gov This is largely achieved through NUMB's ability to inhibit the Notch signaling pathway in the cell that inherits it. nih.govbiologists.com By suppressing Notch, which typically promotes a progenitor state, NUMB allows for neuronal differentiation to proceed. nih.govbiologists.com Studies in mouse cortical development have shown that the distribution of NUMB is predominantly asymmetric during divisions that produce one progenitor and one neuron, and its absence impairs this process. nih.govbiologists.com
Regulation of Cell Proliferation and Differentiation
NUMB plays a multifaceted role in controlling the balance between cell proliferation and differentiation, primarily by modulating key signaling pathways. nih.gov Its best-characterized function in this regard is the inhibition of Notch signaling. wikipedia.org By promoting the degradation of the Notch receptor, NUMB effectively dampens a pathway that is crucial for maintaining cells in a self-renewing, proliferative state. wikipedia.org This inhibition of Notch signaling by NUMB is a critical step in promoting cell differentiation in various contexts, including neurogenesis. nih.gov
Furthermore, NUMB's influence extends to other signaling pathways that govern cell proliferation. For instance, by interacting with MDM2, NUMB can stabilize the tumor suppressor p53, thereby reinforcing cell cycle checkpoints and apoptosis, which can limit proliferation. bmbreports.orgwikipedia.org NUMB also acts as an inhibitor of the Hedgehog pathway by promoting the degradation of the transcription factor GLI1, which in turn can inhibit stem cell growth and promote differentiation. nih.gov
Role in Protein Trafficking and Endocytosis
NUMB is a key endocytic adaptor protein, playing a vital role in the internalization and intracellular sorting of transmembrane proteins. mdpi.comnih.gov It interacts with components of the endocytic machinery, such as AP-2 and Eps15, to facilitate clathrin-mediated endocytosis. frontiersin.org This function is crucial for regulating the levels of cell surface receptors and, consequently, their signaling activity. frontiersin.org
NUMB's role in endocytosis is integral to its function as a cell fate determinant. mdpi.com For example, by mediating the endocytosis of the Notch receptor, NUMB reduces its availability at the cell surface, thereby inhibiting Notch signaling. sdbonline.org NUMB is also involved in the post-endocytic trafficking of proteins, directing them towards either recycling back to the plasma membrane or degradation in lysosomes. nih.gov This sorting decision is critical for the attenuation of signaling from various receptors. nih.gov The function of NUMB in trafficking is not limited to Notch; it also regulates the endocytosis and trafficking of other important proteins such as integrins and the amyloid precursor protein (APP). mdpi.comfrontiersin.org
Modulation of Cell Polarity and Cell Migration
NUMB is a significant regulator of cell polarity and migration. nih.gov It interacts with key polarity proteins, including those of the Par complex (such as Par3), to help establish and maintain cellular asymmetry. nih.gov This is closely linked to its function in asymmetric cell division, where proper localization of polarity determinants is essential.
NUMB's influence on cell migration is partly mediated by its role in regulating the trafficking of adhesion molecules like integrins and E-cadherin. nih.govnih.gov By directing the endocytosis of integrins, NUMB can control directional cell migration. nih.gov In epithelial cells, NUMB interacts with E-cadherin and the Par polarity complex to maintain cell-cell adhesion and polarity. nih.gov In response to certain signals, such as those from tyrosine kinases, NUMB can dissociate from these complexes, leading to a decrease in cell-cell adhesion and an increase in cell migration, a process relevant to both development and disease states like cancer. nih.govembopress.org
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Research Methodologies for Numb Functional Elucidation
Reporter Gene Assays for Pathway Activity
Reporter gene assays are instrumental in elucidating the functional impact of NUMB on specific signaling pathways. These assays typically involve transfecting cells with a plasmid containing a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway's transcription factor. By co-expressing NUMB, researchers can measure changes in reporter gene activity and thus infer NUMB's regulatory role.
One of the most well-documented functions of NUMB is its inhibition of the Notch signaling pathway. Reporter assays using a luciferase gene driven by a promoter containing binding sites for the Notch-activated transcription factor CSL (CBF1/Su(H)/Lag-1) have demonstrated that NUMB expression significantly reduces Notch-mediated transcriptional activity. This inhibitory effect is linked to NUMB's ability to promote the endocytosis and subsequent lysosomal degradation of the Notch receptor, thereby preventing the signal from reaching the nucleus.
Beyond Notch, reporter assays have been used to explore NUMB's influence on other pathways. For instance, studies on the Hedgehog pathway have utilized reporters responsive to the Gli family of transcription factors. These experiments have shown that NUMB can modulate Hedgehog signaling, which is crucial for embryonic development and is often dysregulated in cancer. Similarly, NUMB's interaction with the p53 tumor suppressor pathway has been investigated using reporter constructs for p53 target genes like p21. These studies indicate that NUMB can stabilize p53, enhancing its transcriptional activity and promoting cell cycle arrest and apoptosis.
Table 1: Summary of Reporter Gene Assays Investigating NUMB Function
| Signaling Pathway | Transcription Factor/Promoter | Typical Reporter Gene | Observed Effect of NUMB Expression | Reference |
|---|---|---|---|---|
| Notch | CSL (CBF1/Su(H)/Lag-1) | Luciferase | Inhibition of transcriptional activity | |
| Hedgehog | Gli | Luciferase | Modulation of signaling output |
| p53 | p53-responsive elements (e.g., in p21 promoter) | Luciferase | Enhancement of p53 transcriptional activity | |
Structural Analysis of Numb Complexes
Understanding the structural basis of NUMB's interactions with its binding partners is key to deciphering its mechanism of action. NUMB is characterized by two main functional domains: an N-terminal Phosphotyrosine-Binding (PTB) domain and a C-terminal region containing two Proline-Rich Regions (PRRs). Structural analyses, primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided detailed insights into how these domains mediate complex formation.
The PTB domain is crucial for NUMB's function as a cell fate determinant and for its interaction with a wide range of proteins, including Notch and LNX. Structural studies have revealed that the NUMB PTB domain binds to specific peptide motifs, often containing an Asn-Pro-X-Tyr (NPXY) sequence, in its target proteins. The crystal structure of the NUMB PTB domain in complex with a peptide from its partner NAK (Numb-associated kinase) showed the specific molecular contacts that govern this recognition, providing a blueprint for its binding specificity.
The C-terminal PRRs mediate interactions with proteins containing SH3 domains, such as the endocytic machinery components Eps15 and AP-2. These interactions are fundamental to NUMB's role in clathrin-mediated endocytosis. Structural analysis of these PRR-SH3 domain complexes helps explain how NUMB recruits the necessary machinery to internalize cell surface receptors like Notch. These studies highlight NUMB's function as a scaffold protein that assembles multi-protein complexes to regulate cellular processes.
Role in Aberrant Cellular Proliferation and Differentiation
NUMB's fundamental roles in controlling cell fate and signaling pathways position it as a critical player in maintaining tissue homeostasis. Consequently, its dysregulation is frequently associated with diseases characterized by aberrant cellular proliferation and differentiation, most notably cancer.
Function as a Tumor Suppressor Gene
A substantial body of evidence supports the classification of NUMB as a tumor suppressor gene. Its tumor-suppressive functions are executed through multiple mechanisms. The most prominent is the negative regulation of the Notch signaling pathway, an oncogenic pathway that is hyperactivated in many cancers. By promoting the degradation of the Notch receptor, NUMB effectively dampens this pro-proliferative and anti-apoptotic signal. Loss of NUMB function leads to unchecked Notch activity, contributing to tumorigenesis.
Furthermore, NUMB contributes to the stability and activity of the p53 tumor suppressor. NUMB interacts with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting MDM2, NUMB prevents p53 degradation, thereby enhancing its ability to halt the cell cycle and induce apoptosis in response to cellular stress. This function represents a critical, Notch-independent mechanism of tumor suppression.
Downregulation in Various Cancers and Prognostic Significance
Consistent with its role as a tumor suppressor, NUMB expression is frequently downregulated or lost in a wide array of human cancers. This has been observed in breast, lung, and pancreatic cancers, as well as in gliomas and medulloblastomas. The mechanisms leading to NUMB downregulation are diverse and include epigenetic silencing, microRNA-mediated suppression, and enhanced proteolytic degradation. For instance, the E3 ubiquitin ligase S-phase kinase-associated protein 2 (Skp2) has been shown to target NUMB for degradation in breast cancer cells.
Table 2: NUMB Expression and Prognostic Significance in Selected Cancers
| Cancer Type | Observation | Clinical Correlation | Reference |
|---|---|---|---|
| Breast Cancer | Loss of NUMB expression, particularly in basal-like subtypes. | Associated with poor prognosis, high tumor grade, and resistance to therapy. | |
| Lung Cancer (NSCLC) | Decreased NUMB expression. | Correlated with shorter patient survival and advanced disease stage. | |
| Glioblastoma | NUMB is frequently downregulated. | Low NUMB levels are linked to increased tumor aggressiveness and poor outcome. |
| Pancreatic Cancer | Reduced expression of NUMB. | Associated with enhanced tumor growth and metastasis. | |
Regulation of Cancer Stemness and Stem Cell-Like Phenotypes
The concept of cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal and differentiation capabilities, is central to understanding tumor initiation, progression, and relapse. NUMB plays a pivotal role in regulating CSC properties, primarily through its control over asymmetric cell division and key signaling pathways.
In normal stem cell division, NUMB segregates asymmetrically into one daughter cell, which is destined to differentiate, while the other daughter cell retains its stemness. The loss of NUMB disrupts this process, leading to symmetric divisions that expand the pool of CSCs. This is often driven by the resulting overactivation of the Notch pathway, which is a well-established driver of stemness in both normal and cancerous tissues.
By suppressing Notch signaling, NUMB promotes differentiation and limits the self-renewal capacity of cancer cells. Its loss is a key event in the acquisition of a stem cell-like phenotype, which is associated with increased tumor-initiating potential, resistance to conventional chemotherapy and radiation, and a higher likelihood of metastasis. Therefore, the NUMB/Notch axis is a critical regulator of the balance between differentiation and self-renewal in cancer, and its disruption is a hallmark of aggressive and recurrent disease.
Table of Mentioned Compounds
| Compound Name |
|---|
| β-galactosidase |
| Luciferase |
| p21 |
| p53 |
| MDM2 |
| Skp2 (S-phase kinase-associated protein 2) |
| Eps15 |
| AP-2 |
| NAK (Numb-associated kinase) |
| LNX |
| CSL (CBF1/Su(H)/Lag-1) |
R64 Plasmid Relaxase Protein Nikb
Functional Classification and Enzymatic Activity
NikB's primary role is defined by its enzymatic capabilities, which allow it to process the plasmid DNA at a specific site to prepare it for transfer.
NikB is classified as a member of the RP4 TraI relaxase family. nih.govasm.org This family of enzymes is characterized by its role in the initiation of conjugative DNA transfer. Members of this family, including NikB, share conserved motifs that are crucial for their catalytic activity. asm.org Specifically, a 318-amino-acid N-terminal segment of the 899-amino-acid NikB protein contains conserved motif sequences (I, II, and III) that are characteristic of the RP4 TraI family of relaxases and is sufficient for the in vitro relaxation of the oriT plasmid. asm.org
The key enzymatic function of NikB is its DNA strand transferase activity. nih.govasm.org This activity enables the protein to cleave and subsequently rejoin a specific phosphodiester bond within the DNA. nih.govasm.org This process is fundamental to initiating the transfer of a single strand of the plasmid DNA.
Molecular Mechanism of DNA Processing
The processing of the R64 plasmid DNA by NikB is a precise and multi-step process that occurs at the origin of transfer (oriT).
NikB introduces a site- and strand-specific nick within the oriT of the R64 plasmid. nih.govnih.gov This cleavage event is the initial step in the DNA processing for conjugative transfer. The protein recognizes a specific sequence within the oriT and cleaves one of the DNA strands. Following the nicking, the this compound becomes covalently attached to the 5' phosphate (B84403) of the cleaved strand. nih.gov
In addition to cleavage, NikB is also responsible for the rejoining of the DNA at the nick site. nih.govasm.org This reaction is essential for the termination of the DNA transfer process, where the 5' terminus of the transferred strand is rejoined to the 3' terminus. nih.gov The nick region sequence within oriT is crucial for this rejoining activity mediated by NikB. nih.gov
Complex Formation with Accessory Factors
The function of NikB is not carried out in isolation; it requires the collaboration of accessory proteins to form a functional complex known as the relaxosome. nih.govnih.gov The primary accessory factor for NikB is the NikA protein. nih.govnih.gov NikA is a DNA-binding protein that specifically binds to a sequence within the oriT region. The binding of NikA is thought to induce a bend in the DNA, which may facilitate the subsequent binding and activity of NikB. The formation of the NikA-NikB-oriT relaxosome is essential for the efficient and specific cleavage of double-stranded oriT DNA within the cell. nih.govnih.gov While NikB alone can cleave and rejoin single-stranded oriT DNA, its action on double-stranded DNA requires the presence of NikA. nih.govnih.gov
Role of NikA (DNA-Binding Protein) in Relaxosome Formation
The formation of the relaxosome on the R64 plasmid is a prerequisite for the initiation of conjugative transfer, and the NikA protein plays a foundational role in this assembly. researchgate.net NikA is a DNA-binding protein that specifically recognizes and binds to a 17-base-pair inverted repeat sequence, designated as repeat A, located within the oriT region. nih.govnih.gov This binding is highly specific; NikA preferentially binds to the right arm of the inverted repeat, which differs from the left arm by a single nucleotide. nih.gov
The binding of NikA to the oriT is not merely an anchoring event; it induces a significant conformational change in the DNA, causing it to bend. nih.gov This architectural alteration of the DNA is believed to be essential for the subsequent recruitment and proper positioning of the NikB relaxase. nih.gov Structural and biochemical studies suggest that NikB on its own is unable to bind to the nick region within oriT. nih.gov Therefore, NikA acts as an accessory protein, whose interaction with the DNA facilitates the creation of a functional ternary complex, consisting of NikA, NikB, and the oriT DNA, which is the core of the relaxosome. nih.govnih.gov
Collaboration in Double-Stranded DNA Processing
While NikB is the catalytic component responsible for the DNA cleavage and ligation reactions, its activity on double-stranded DNA (dsDNA) is strictly dependent on its collaboration with NikA. nih.gov Research comparing DNA processing in different contexts has revealed that the coordinated action of both NikA and NikB is essential for the processing of the double-stranded plasmid DNA at oriT. nih.govasm.org
This collaborative requirement underscores the intricate regulation of conjugal DNA processing. NikA's initial binding and bending of the oriT region are critical for presenting the DNA substrate in a conformation that allows NikB to perform its nicking function accurately and efficiently on the supercoiled, double-stranded plasmid. nih.govnih.gov Without NikA, the relaxosome does not form correctly, and the initiation of DNA transfer from a dsDNA template is inhibited. nih.govnih.gov This collaboration ensures that the site- and strand-specific nicking occurs only at the correct location, initiating the rolling-circle replication that precedes DNA transfer.
Role in Conjugative DNA Transfer and Recombination
NikB, in concert with NikA, is fundamental to the initiation of genetic transfer. Its role extends beyond simple nicking to encompass recombination events, highlighting its dynamic enzymatic capabilities.
Essentiality for Conjugal DNA Processing
The genes nikA and nikB are indispensable for the conjugal processing of the R64 plasmid. nih.gov Studies have demonstrated that the absence of either gene abrogates the plasmid's ability to undergo the necessary steps for transfer. nih.gov This essentiality is rooted in their sequential and cooperative roles: NikA first binds and structures the oriT DNA, which then enables NikB to introduce the strand-specific nick that initiates the transfer process. nih.gov This nicking event, catalyzed by NikB, creates the 5' end that is covalently attached to the relaxase and subsequently piloted into the recipient cell. nih.gov
Intracellular Recombination Between Tandem oriT Sequences
NikB's DNA strand transferase activity also facilitates intracellular recombination. When two oriT sequences are placed in tandem on a double-stranded plasmid vector, a specific recombination event can occur, resulting in the deletion of the intervening DNA segment. nih.govnih.gov This recombination process within Escherichia coli cells was found to be entirely dependent on the presence of both NikA and NikB. asm.org
Interestingly, this recombination occurs independently of the host's primary recombination pathway, as it was observed to be active in recA-deficient strains. nih.gov It also does not require the machinery for conjugative transfer to be active, indicating that the relaxosome complex (NikA and NikB at oriT) is sufficient to mediate this site-specific recombination on a dsDNA substrate. nih.gov
Recombination on Single-Stranded Phage Vectors
To further elucidate the specific roles of NikA and NikB, experiments were conducted using single-stranded DNA (ssDNA) phage vectors, such as M13, carrying tandem oriT sequences. nih.govdspmuranchi.ac.in In this context, recombination between the oriT sites was observed to be dependent only on the this compound. nih.govasm.org NikB alone can recognize, cleave, and rejoin the single-stranded oriT DNA, leading to the deletion of the sequence between the two sites. nih.gov
This finding provides a clear distinction between the requirements for processing different DNA substrates. While the processing of dsDNA requires the collaborative effort of NikA and NikB to form the relaxosome and make the nick site accessible, NikB's catalytic activity is sufficient to act on an already exposed single-stranded oriT sequence. nih.govnih.gov
Methodological Approaches for In Vitro and In Vivo Study
The functional characterization of the this compound and its interactions has been achieved through a combination of in vivo and in vitro methodologies.
In vivo approaches have been crucial for understanding the biological relevance of NikB in its cellular context.
Conjugative Mating Assays: These assays are fundamental for assessing the function of transfer proteins. fao.orgresearchgate.net By creating knockout mutations in the nikB gene on the R64 plasmid and then providing the gene in trans on a separate plasmid, researchers can measure the restoration of conjugative transfer. researchgate.net This allows for the analysis of specific mutations within NikB to identify functionally critical domains.
Plasmid-Based Recombination Assays: To study the recombination activity of NikB, plasmids containing two tandem oriT sites are introduced into E. coli cells that also express NikA and NikB. nih.gov After a period of growth, the plasmid DNA is extracted, subjected to restriction enzyme digestion, and analyzed by agarose (B213101) gel electrophoresis to detect the smaller plasmid that results from a successful recombination event. researchgate.net
Phage-Based Recombination Assays: Utilizing single-stranded phage vectors like M13, this method tests the recombination capacity of NikB on an ssDNA substrate. nih.govnih.gov The presence of recombinant phages demonstrates NikB's ability to function independently of NikA on single-stranded DNA.
In vitro techniques allow for the direct biochemical characterization of NikB by isolating the protein from other cellular components.
Protein Purification: Purification of NikA and NikB proteins is a prerequisite for most in vitro studies, enabling the detailed analysis of their individual activities and interactions. nih.gov
DNA Relaxation Assays: These assays test the nicking activity of the relaxase. Purified NikB (along with NikA) is incubated with a supercoiled plasmid containing the oriT sequence. nih.gov The introduction of a nick relaxes the supercoiled DNA, and this change in conformation can be visualized as a shift in mobility on an agarose gel. nih.gov
Electrophoretic Mobility Shift Assays (EMSA): Also known as gel retardation assays, EMSA is used to study protein-DNA binding. This technique was used to demonstrate the specific binding of purified NikA to the oriT DNA fragment. nih.gov
DNase I Footprinting: This method provides a high-resolution map of a protein's binding site on DNA. It was employed to precisely identify the sequence within oriT that is bound and protected by the NikA protein. nih.gov
The following table summarizes the key findings from recombination assays used to study the differential roles of NikA and NikB.
| Experimental System | DNA Substrate | Required Proteins for Recombination | Key Finding |
| Plasmid Vector (e.g., pUC18) in E. coli | Double-Stranded DNA | NikA and NikB | Collaboration is essential for processing dsDNA. nih.gov |
| Phage Vector (e.g., M13) in E. coli | Single-Stranded DNA | NikB (activity is facilitated by NikA) | NikB alone can catalyze cleavage and rejoining of ssDNA. nih.gov |
Plasmid and Phage Vector Systems for Recombination Assays
To investigate the function of the this compound and the recombination events it mediates, researchers have utilized both plasmid and single-stranded phage vector systems. nih.gov These systems allow for the study of oriT-specific recombination within Escherichia coli cells. nih.govnih.gov
A common strategy involves the tandem cloning of two R64 oriT sequences into a vector. nih.govasm.org Recombination between these tandem oriT sites leads to the deletion of the intervening DNA sequence, which can be readily detected and quantified. nih.gov
Plasmid Vector Systems:
The pUC18 plasmid has been employed to study NikB-mediated recombination in a double-stranded DNA context. nih.gov In this system, specific recombination between two tandemly cloned oriT sequences was observed to be dependent on the presence of both the nikA and nikB genes. nih.govnih.gov This indicates that for double-stranded DNA substrates, the collaborative action of both NikA and NikB proteins is necessary to form a functional relaxosome and execute the recombination event. nih.gov The recombination was found to be independent of the host's recA gene, confirming that the process is mediated by the plasmid's own machinery. nih.govnih.gov
Phage Vector Systems:
To study the activity of NikB on single-stranded DNA, the single-stranded phage vector M13 has been utilized. nih.govnih.gov When two oriT sequences were tandemly cloned into M13, recombination was observed to be dependent on the nikB gene. nih.govnih.gov Interestingly, while NikA was found to facilitate the recombination in the phage system, it was not strictly essential, unlike in the plasmid-based system. nih.gov This suggests that the NikB relaxase is capable of recognizing, cleaving, and rejoining single-stranded oriT DNA on its own, a finding that aligns with in vitro studies of other relaxase proteins. nih.gov The frequency of recombination was generally observed to be higher in the phage vectors compared to the plasmid vectors. nih.gov
Table 1: Vector Systems Used in NikB Recombination Assays
| Vector System | Vector Type | DNA Form | Key Genes Required for Recombination | Reference |
|---|---|---|---|---|
| pUC18 | Plasmid | Double-stranded | nikA and nikB | nih.gov, nih.gov |
| M13 | Phage | Single-stranded | nikB (nikA facilitates) | nih.gov, nih.gov |
Mutational Analysis of nikB Gene
Mutational analysis has been a critical tool for dissecting the functional regions of the R64 oriT and, by extension, the roles of the proteins that interact with it, including NikB. nih.govdntb.gov.ua While direct mutational analysis of the nikB gene itself is a subject of ongoing research, extensive mutational studies of its target sequence, the oriT, have provided significant insights into NikB's function. nih.govnih.gov
The R64 oriT region contains specific sequences that are recognized by the relaxosome proteins. researchgate.net The oriT core sequence is composed of a repeat A sequence, which is the binding site for the NikA protein, and the nick region sequence, which is recognized by the this compound. nih.govdntb.gov.ua Various deletion, insertion, and substitution mutations within the minimal 92-bp oriT sequence have been constructed to assess their impact on conjugative transfer. nih.govdntb.gov.ua
These studies have confirmed that the oriT core sequence is essential for the initiation of DNA transfer. asm.org This sequence is sufficient for NikA- and NikB-mediated nicking of the DNA. nih.govdntb.gov.ua Mutations within the nick region, which is highly conserved among different transfer origins, directly impair the function of NikB, leading to a loss of oriT activity. nih.gov Furthermore, the precise spatial relationship between the NikA binding site (repeat A) and the NikB nicking site is crucial for the formation of a functional ternary complex between NikA, NikB, and the oriT DNA. nih.gov
Table 2: Summary of Mutational Effects on R64 oriT Function
| Mutation Type | Location in oriT | Effect on Function | Implication for NikB | Reference |
|---|---|---|---|---|
| Deletion/Substitution | Nick Region Sequence | Abolishes oriT-specific nicking and transfer | Demonstrates this region is the recognition and cleavage site for NikB | nih.gov, dntb.gov.ua |
| Insertion/Deletion | Between Repeat A and Nick Region | Disrupts oriT function | Shows the necessity of precise positioning of NikB relative to NikA | nih.gov |
| Deletion | Repeat A Sequence | Prevents NikA binding, leading to loss of nicking | Highlights the requirement of NikA for NikB activity on double-stranded DNA | nih.gov, nih.gov |
| Deletion/Substitution | Repeat B & 8-bp Inverted Repeats | Impairs termination of DNA transfer | Suggests a role for these sequences in the termination step of the NikB-mediated process | nih.gov, researchgate.net |
Purification of this compound for In Vitro Experiments
To directly study the biochemical activities of the this compound, its purification is essential. nih.gov While detailed protocols are often developed and refined within individual laboratories, the general approach involves overexpressing the nikB gene in a suitable host, such as E. coli, and then using a series of chromatographic techniques to isolate the protein from the cellular lysate. youtube.comyoutube.com
Preliminary experiments with purified R64 this compound have confirmed that it possesses DNA strand transferase activity. nih.gov This activity allows the protein to specifically cleave and rejoin single-stranded oligonucleotides containing the cognate nick region sequence from the R64 oriT. nih.gov This in vitro finding is consistent with the results from the M13 phage vector recombination assays, which showed that NikB is sufficient for recombination on a single-stranded DNA template. nih.gov
The purification of NikB, along with NikA, is crucial for in vitro reconstitution of the relaxosome complex. nih.gov Such experiments are vital for elucidating the precise molecular mechanisms of relaxosome assembly, DNA nicking, and the initiation of conjugative transfer. nih.gov Further in vitro analysis using purified proteins will help to clarify the specific roles of the C-terminal segment of NikB, which has been hypothesized to be involved in the dimerization of NikB monomers or directly in the termination of DNA transfer. nih.gov
Q & A
Q. What is the functional role of NikB in bacterial conjugation?
NikB, in conjunction with NikA, mediates site-specific nicking at the origin of transfer (oriT) of plasmids like R64, initiating conjugative DNA transfer. The protein recognizes conserved nick region sequences within oriT, enabling strand-specific cleavage. Experimental mutational analysis (deletions, substitutions) of the oriT core sequence confirmed that NikB activity requires precise positioning of NikA-binding repeats (repeat A) relative to the nick site, forming a ternary complex essential for DNA transfer .
Q. How does NikB interact with NikA and oriT DNA during conjugation?
NikA binds to repeat A sequences in oriT, while NikB binds to the conserved nick region. Their interaction stabilizes a ternary complex, ensuring accurate nicking. Mutational studies show that disrupting repeat A’s position abolishes nicking, highlighting the necessity of spatial coordination between NikA-DNA binding and NikB’s catalytic activity .
Advanced Research Questions
Q. What experimental approaches are used to study NikB-DNA interactions and nicking efficiency?
- Mutational analysis : Systematic deletions/insertions in the oriT core sequence (e.g., 92-bp minimal oriT) identify functional motifs (repeat A, nick region) .
- Electrophoretic Mobility Shift Assay (EMSA) : Validates NikB binding to oriT DNA fragments .
- Covalent attachment assays : Confirm NikB’s association with the 5’-terminus of cleaved DNA, similar to TraI in IncP plasmids .
Q. How does NikB contribute to the dissemination of antimicrobial resistance genes like mcr-1?
NikB is encoded on IncI2 plasmids, which often carry mcr-1 (colistin resistance) within Tn6330 transposons. Phylogenetic analysis of nikB sequences (>98% identity in pCT-like plasmids) reveals clonal clustering, indicating horizontal transfer of resistance determinants. PCR and sequencing of nikB amplicons serve as rapid tools for tracking plasmid epidemiology .
Q. What structural insights into NikB are available through the Nucleic Acid Knowledgebase (NAKB)?
NAKB provides 3D structural data for NikB-containing complexes (e.g., protein-DNA assemblies). Advanced filters allow sorting by resolution (X-ray, cryo-EM) and polymer composition (e.g., protein/DNA: 41% of entries). Custom reports link NikB structures to functional annotations and external databases .
Q. Are NikB homologs functionally conserved across plasmid types (e.g., IncI vs. IncP)?
NikB shares sequence and functional homology with TraI in IncP plasmids (e.g., RP4), both catalyzing oriT nicking. However, IncF plasmids lack analogous systems, suggesting divergent evolutionary pathways in conjugation machinery .
Q. How does NikB facilitate horizontal gene transfer beyond conjugation, such as in Streptomyces species?
In Streptomyces, nikB is associated with nickel resistance. Phylogenetic trees of nikB sequences show variable distribution (13/29 species), suggesting horizontal acquisition via mobile genetic elements. Maximum likelihood analysis of amino acid alignments (PhyML) can resolve transfer events .
Q. How do contradictions in oriT sequence requirements inform NikB’s mechanism?
While repeat A and the nick region are essential for R64 oriT activity, IncP plasmids lack repeat A but retain nick region conservation. This implies NikB’s catalytic function is conserved, but auxiliary sequences (e.g., inverted repeats) may vary, affecting termination efficiency .
Q. What methodologies elucidate the ternary complex (NikA-NikB-oriT) formation?
Q. How can phylogenetic analysis of nikB resolve plasmid evolutionary relationships?
Clustering of nikB sequences (e.g., pCT-like plasmids) with >98% identity indicates recent horizontal transfer. Divergence from non-pCT-like plasmids reflects ancestral splits. Tools like PhyML and sequence identity thresholds (>95%) are critical for robust phylogenetic inference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
